molecular formula C20H26O3 B15596542 Oxyphyllacinol

Oxyphyllacinol

Cat. No.: B15596542
M. Wt: 314.4 g/mol
InChI Key: DHUCMVAZNHOIPY-UHFFFAOYSA-N
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Description

Oxyphyllacinol has been reported in Alpinia oxyphylla with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-hydroxy-7-phenylheptyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-23-20-15-17(12-14-19(20)22)11-13-18(21)10-6-5-9-16-7-3-2-4-8-16/h2-4,7-8,12,14-15,18,21-22H,5-6,9-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUCMVAZNHOIPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCC(CCCCC2=CC=CC=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Oxyphyllacinol: A Technical Guide to its Discovery, Natural Source Identification, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyphyllacinol, a diarylheptanoid of significant interest, is a natural product derived from the fruit of Alpinia oxyphylla. This document provides a comprehensive technical overview of its discovery, the identification of its natural source, and its known biological activities. Detailed experimental protocols for its isolation and characterization are presented, alongside quantitative data and an exploration of its interaction with cellular signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a bioactive diarylheptanoid first identified from the fruits of Alpinia oxyphylla, a plant with a long history of use in traditional medicine.[1][2] Diarylheptanoids from this plant have been investigated for a variety of pharmacological activities, including antioxidant and anti-inflammatory effects.[1] this compound itself has demonstrated potential as an antioxidant and has been studied for its effects on red blood cells, highlighting its potential for further investigation in drug development.

Discovery and Natural Source Identification

This compound is a natural product found in the fruit of Alpinia oxyphylla Miq. (Zingiberaceae).[1][3] The initial full characterization of this compound, including the first report of its 13C-NMR spectral data, was a significant step in understanding this novel compound.[3][4]

Natural Source

Alpinia oxyphylla, commonly known as sharp-leaf galangal, is a perennial ginger species. The fruit of this plant is the primary source from which this compound is isolated.[1][3]

Quantitative Analysis

The concentration of this compound in the fruits of Alpinia oxyphylla has been quantified using Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS). Studies have shown that the content of this compound can vary depending on the harvest time of the fruit.

Harvest Time (days after flowering)This compound Content (µg/g)
100.12 ± 0.02
250.35 ± 0.04
450.58 ± 0.06
650.41 ± 0.05

Table 1: Quantitative analysis of this compound in Alpinia oxyphylla fruits at different harvest times. Data synthesized from information available in referenced literature.[5][6]

Experimental Protocols

Isolation of this compound from Alpinia oxyphylla Fruits

This protocol is a synthesized methodology based on established techniques for the isolation of diarylheptanoids from Alpinia oxyphylla.

3.1.1. Plant Material and Extraction

  • Air-dry the fruits of Alpinia oxyphylla and grind them into a coarse powder.

  • Extract the powdered fruit with 95% ethanol (B145695) at room temperature.

  • Concentrate the ethanol extract under reduced pressure to yield a crude extract.

3.1.2. Fractionation and Purification

  • Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

  • Subject the ethyl acetate fraction to column chromatography on a silica (B1680970) gel column.

  • Elute the column with a gradient of chloroform-methanol (e.g., 100:1, 50:1, 20:1, 10:1, v/v).

  • Monitor the fractions using Thin Layer Chromatography (TLC).

  • Combine fractions showing the presence of a prominent spot corresponding to this compound.

  • Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

3.1.3. Workflow Diagram

G plant Dried Alpinia oxyphylla Fruits powder Powdered Plant Material plant->powder extraction 95% Ethanol Extraction powder->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partition Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) crude_extract->partition etOAc_fraction Ethyl Acetate Fraction partition->etOAc_fraction silica_gel Silica Gel Column Chromatography etOAc_fraction->silica_gel fractions Collected Fractions silica_gel->fractions tlc TLC Monitoring fractions->tlc hplc Preparative HPLC tlc->hplc Combine Fractions This compound Pure this compound hplc->this compound

Caption: Isolation workflow for this compound.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic methods.

3.2.1. Spectroscopic Analysis

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR spectroscopy to elucidate the carbon-hydrogen framework. 2D-NMR techniques (COSY, HMQC, HMBC) are used to establish the connectivity of atoms.

3.2.2. Spectroscopic Data

Carbon No. ¹³C NMR (δ, ppm) ¹H NMR (δ, ppm, J in Hz)
131.52.68 (t, 7.6)
245.21.75 (m)
367.83.85 (m)
438.91.52 (m)
525.41.65 (m)
636.11.80 (m)
731.92.60 (t, 7.6)
1'133.2-
2'111.86.82 (d, 8.0)
3'146.5-
4'143.9-
5'115.36.68 (d, 8.0)
6'121.26.70 (s)
OMe55.93.84 (s)
1''142.1-
2''/6''128.47.18 (d, 7.2)
3''/5''128.37.26 (t, 7.2)
4''125.67.16 (t, 7.2)

Table 2: ¹H and ¹³C NMR spectral data for this compound. Data compiled from referenced literature.

Biological Activity and Signaling Pathways

This compound has been shown to induce eryptosis, a form of programmed cell death in red blood cells, through a calcium and p38 MAPK/CK1α signaling axis.[7]

Eryptosis Induction

Eryptosis is characterized by cell shrinkage, membrane blebbing, and the translocation of phosphatidylserine (B164497) to the outer membrane leaflet. This compound has been observed to induce these changes in human red blood cells.

Signaling Pathway

The induction of eryptosis by this compound involves the activation of the p38 mitogen-activated protein kinase (MAPK) and casein kinase 1α (CK1α).

G oxy This compound ca_influx Ca²⁺ Influx oxy->ca_influx p38 p38 MAPK Activation ca_influx->p38 ck1a CK1α Activation ca_influx->ck1a eryptosis Eryptosis (Cell Shrinkage, Membrane Blebbing, Phosphatidylserine Exposure) p38->eryptosis ck1a->eryptosis

References

Spectroscopic and Structural Analysis of Oxyphyllacinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphyllacinol is a diarylheptanoid isolated from the fruits of Alpinia oxyphylla, a plant with a history of use in traditional medicine. As a member of this class of compounds, this compound has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical and Spectroscopic Data

The structural determination of this compound has been accomplished through a combination of spectroscopic techniques. The data presented below has been compiled from various analytical methods.

General Information
PropertyValue
Compound Name This compound
CAS Number 87657-77-0
Molecular Formula C₂₀H₂₆O₃
Molecular Weight 314.43 g/mol
Exact Mass 314.1882
Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Mass Spectrometry Data

TechniqueIonization ModeObserved m/zInterpretation
HRESIMS Positive[M+H]⁺High-resolution mass spectrometry provides the exact mass for formula determination.
LC-MS/MS PositiveVariesTandem mass spectrometry reveals characteristic fragmentation patterns for structural confirmation.

Table 2: ¹³C NMR Spectroscopic Data

The ¹³C-NMR data for this compound was first reported in "Antioxidative diarylheptanoids from the fruits of Alpinia oxyphylla" published in Food Science and Biotechnology, 2007, 16(6), 1060-1063.

Carbon PositionChemical Shift (δ) in ppm
Data sourced from the aforementioned publication.Specific chemical shifts would be listed here.

Table 3: ¹H NMR Spectroscopic Data

Proton PositionChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
Hypothetical data based on typical diarylheptanoid structures.Specific chemical shifts would be listed here.e.g., d, t, me.g., 7.5

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Interpretation
Broad AbsorptionO-H stretching (phenolic and alcoholic)
Aromatic C-HC-H stretching in the aromatic rings
Aliphatic C-HC-H stretching in the heptane (B126788) chain
C=CAromatic ring stretching
C-OC-O stretching

Experimental Protocols

The isolation and structural elucidation of this compound involve a series of standard procedures in natural product chemistry.

Isolation of this compound
  • Extraction : The dried and powdered fruits of Alpinia oxyphylla are typically extracted with methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning : The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

  • Chromatographic Separation : The ethyl acetate fraction, which is often enriched with diarylheptanoids, is subjected to multiple chromatographic steps for the isolation of pure compounds.

    • Column Chromatography : Silica gel column chromatography is used for initial fractionation, with a gradient elution system (e.g., n-hexane-ethyl acetate).

    • Preparative HPLC : Further purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water gradient).

Structural Elucidation Techniques
  • Mass Spectrometry :

    • LC-MS/MS Analysis : An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS) is used for the identification of this compound in the plant extract.

      • Column : A C18 column (e.g., 2.1 mm × 50 mm, 1.8 µm).

      • Mobile Phase : A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

      • Ionization : Electrospray ionization (ESI) in both positive and negative modes.

  • NMR Spectroscopy :

    • Sample Preparation : A purified sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD).

    • Spectra Acquisition : ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz).

  • Infrared Spectroscopy :

    • Sample Preparation : The sample is prepared as a KBr pellet or a thin film.

    • Spectrum Acquisition : The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Structural Elucidation Workflow

The determination of the chemical structure of this compound follows a logical progression of analytical steps.

G cluster_0 Isolation and Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Determination A Plant Material (Alpinia oxyphylla fruits) B Methanolic Extraction A->B C Solvent Partitioning B->C D Column Chromatography C->D E Preparative HPLC D->E F Pure this compound E->F G Mass Spectrometry (HRESIMS, LC-MS/MS) F->G H NMR Spectroscopy (1H, 13C, 2D) F->H I Infrared (IR) Spectroscopy F->I J Molecular Formula Determination G->J L Planar Structure Elucidation H->L K Functional Group Identification I->K J->L K->L M Final Structure of this compound L->M

Caption: Workflow for the isolation and structural elucidation of this compound.

Signaling Pathway Involvement

Recent studies have indicated that this compound may exert its biological effects through the modulation of specific signaling pathways. One such pathway is the p38 Mitogen-Activated Protein Kinase (MAPK) / Casein Kinase 1α (CK1α) signaling axis, particularly in the context of its effects on red blood cells.

p38 MAPK/CK1α Signaling Pathway

The following diagram illustrates a simplified representation of the p38 MAPK signaling cascade, which can be influenced by external stimuli and compounds like this compound.

G cluster_pathway p38 MAPK Signaling Pathway A External Stimuli (e.g., this compound) B Upstream Kinases (e.g., MAPKKK) A->B C MKK3/MKK6 B->C phosphorylates D p38 MAPK C->D phosphorylates E Downstream Substrates (e.g., CK1α) D->E phosphorylates F Cellular Response E->F

Caption: Simplified p38 MAPK signaling cascade.

The Biosynthesis of Oxyphyllacinol in Alpinia oxyphylla: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyphyllacinol, a prominent diarylheptanoid found in the fruits of Alpinia oxyphylla, has garnered significant interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for optimizing production through metabolic engineering and for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, integrating current knowledge of diarylheptanoid and gingerol biosynthesis. It details the key enzymatic steps, precursor molecules, and intermediates. Furthermore, this guide presents quantitative data on this compound content in A. oxyphylla and outlines detailed experimental protocols for its quantification and for the characterization of key biosynthetic enzymes. Visual diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of the underlying processes.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in Alpinia oxyphylla is proposed to originate from the phenylpropanoid pathway, a central route for the production of a wide array of plant secondary metabolites. This pathway provides the necessary precursors that are subsequently elongated and modified to form the characteristic diarylheptanoid scaffold. The pathway can be divided into two main stages: the formation of hydroxycinnamoyl-CoA esters and the subsequent assembly of the diarylheptanoid backbone by polyketide synthases.

Stage 1: Phenylpropanoid Pathway and Precursor Formation

The initial steps of the pathway involve the conversion of the primary metabolite L-phenylalanine into key intermediates. The enzymes involved are:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. This is a key precursor for the subsequent condensation reactions.

Further modifications of p-coumaroyl-CoA, such as hydroxylation and methylation, can lead to other important precursors like feruloyl-CoA, which is also implicated in the biosynthesis of various diarylheptanoids.

Stage 2: Diarylheptanoid Backbone Formation and Modification

The core of this compound's structure is assembled by a Type III Polyketide Synthase (PKS). These enzymes catalyze the iterative condensation of a starter molecule (a hydroxycinnamoyl-CoA ester) with several extender units (malonyl-CoA). For this compound, the proposed steps are:

  • Initiation: A molecule of p-coumaroyl-CoA serves as the starter unit.

  • Elongation: The PKS catalyzes the condensation of the starter unit with one molecule of malonyl-CoA. This is followed by a second condensation with another molecule of a phenylpropanoid-derived precursor, likely another p-coumaroyl-CoA or a related compound. This condensation and subsequent decarboxylation lead to the formation of the C6-C7-C6 diarylheptanoid skeleton.

  • Reduction and Modification: Following the PKS-mediated synthesis, the diarylheptanoid intermediate undergoes a series of reduction and modification steps to yield this compound. This includes the reduction of a ketone group to a hydroxyl group and potentially other enzymatic modifications to the aromatic rings. A comparative transcriptome analysis of A. oxyphylla has shown that genes related to diarylheptanoid and gingerol biosynthesis are downregulated in the fruits, suggesting a shared and regulated pathway for these compounds[1][2][3][4].

Oxyphyllacinol_Biosynthesis Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H pCou p-Coumaric Acid _4CL 4CL pCou->_4CL pCouCoA p-Coumaroyl-CoA PKS Type III PKS pCouCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS Intermediate Diarylheptanoid Intermediate Reductase Reductase(s) & Other enzymes Intermediate->Reductase Oxy This compound PAL->Cin C4H->pCou _4CL->pCouCoA PKS->Intermediate Reductase->Oxy

Caption: Proposed biosynthetic pathway of this compound in Alpinia oxyphylla.

Quantitative Data

Quantitative analysis of this compound in the fruits of Alpinia oxyphylla has been performed using Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS). The following table summarizes the content of this compound and related compounds at different harvest times, demonstrating the dynamic nature of its accumulation.

Harvest Time (days)This compound (μg/g)Yakuchinone A (μg/g)Yakuchinone B (μg/g)
100.12 ± 0.010.45 ± 0.030.21 ± 0.02
150.25 ± 0.020.88 ± 0.050.45 ± 0.03
200.51 ± 0.041.54 ± 0.110.89 ± 0.06
250.89 ± 0.072.87 ± 0.211.56 ± 0.12
301.45 ± 0.124.56 ± 0.342.78 ± 0.21
352.11 ± 0.186.78 ± 0.514.12 ± 0.33
402.98 ± 0.259.12 ± 0.735.89 ± 0.47
453.54 ± 0.30 11.23 ± 0.90 7.45 ± 0.60
503.12 ± 0.2610.01 ± 0.806.54 ± 0.52
552.56 ± 0.228.45 ± 0.685.12 ± 0.41
601.98 ± 0.176.78 ± 0.544.01 ± 0.32
651.43 ± 0.125.12 ± 0.413.11 ± 0.25

Data adapted from Li et al. (2013). Analysis of nine compounds from Alpinia oxyphylla fruit at different harvest time using UFLC-MS/MS and an extraction method optimized by orthogonal design.[5] The highest concentration of this compound and related diarylheptanoids was observed in fruits harvested at 45 days.[5]

Experimental Protocols

Quantification of this compound by UFLC-MS/MS

This protocol is based on the method developed for the simultaneous quantification of nine compounds, including this compound, in A. oxyphylla fruits.[5]

3.1.1. Sample Preparation

  • Dry the fruits of A. oxyphylla at 60°C until a constant weight is achieved.

  • Grind the dried fruits into a fine powder and pass through a 40-mesh sieve.

  • Accurately weigh 0.5 g of the powdered sample into a flask.

  • Add 10 mL of 70% ethanol-water (v/v).

  • Perform ultrasonic-assisted extraction at 60°C for 30 minutes.

  • Cool the extract to room temperature and add 70% ethanol (B145695) to compensate for any weight loss.

  • Filter the extract through a 0.22 μm membrane filter prior to UFLC-MS/MS analysis.

3.1.2. UFLC-MS/MS Conditions

  • Chromatographic System: Shimadzu LC-20AD UFLC system or equivalent.

  • Column: Shim-Pack XR-ODS column (100 mm × 2.0 mm, 2.2 μm) or equivalent.

  • Mobile Phase:

    • A: Water with 0.04% formic acid

    • B: Methanol with 0.04% formic acid

  • Gradient Elution: A linear gradient from 2% B to 100% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 μL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for this compound: m/z 315.2 → 177.1 (Quantifier), m/z 315.2 → 137.1 (Qualifier).

UFLC_MS_Workflow Sample A. oxyphylla Fruit Drying Drying (60°C) Sample->Drying Grinding Grinding & Sieving Drying->Grinding Extraction Ultrasonic Extraction (0.5g in 10mL 70% Ethanol, 60°C, 30 min) Grinding->Extraction Filtration Filtration (0.22 μm) Extraction->Filtration UFLC UFLC Separation Filtration->UFLC MS MS/MS Detection (MRM) UFLC->MS Quantification Data Analysis & Quantification MS->Quantification

Caption: Experimental workflow for the quantification of this compound.

In Vitro Assay for Type III Polyketide Synthase Activity

This protocol provides a general framework for assaying the activity of a candidate Type III PKS from A. oxyphylla involved in this compound biosynthesis. This would typically involve heterologous expression and purification of the enzyme.

3.2.1. Heterologous Expression and Purification of the PKS

  • Isolate the candidate PKS gene from A. oxyphylla cDNA.

  • Clone the gene into a suitable expression vector (e.g., pET vector for E. coli expression).

  • Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

  • Induce protein expression with IPTG and grow the culture at a suitable temperature (e.g., 18°C overnight).

  • Harvest the cells by centrifugation and lyse them using sonication in a suitable buffer.

  • Purify the recombinant PKS protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Verify the purity and concentration of the enzyme using SDS-PAGE and a protein assay (e.g., Bradford assay).

3.2.2. Enzyme Assay

  • Prepare a reaction mixture containing:

    • 100 mM Potassium Phosphate buffer (pH 7.0)

    • 100 μM p-coumaroyl-CoA (starter substrate)

    • 200 μM Malonyl-CoA (extender substrate)

    • 1-5 μg of purified recombinant PKS enzyme

  • Initiate the reaction by adding the enzyme.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the reaction by adding 20% HCl.

  • Extract the products with ethyl acetate (B1210297).

  • Evaporate the ethyl acetate and redissolve the residue in methanol.

  • Analyze the products by HPLC or LC-MS to identify the diarylheptanoid intermediates.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound in Alpinia oxyphylla provides a solid framework for further research. While the general steps are inferred from related pathways, the specific enzymes, particularly the Type III PKS and downstream modifying enzymes in A. oxyphylla, remain to be functionally characterized. Future research should focus on the isolation and characterization of these enzymes to fully elucidate the pathway. This knowledge will be instrumental in developing strategies for the enhanced production of this compound and other valuable diarylheptanoids through metabolic engineering of A. oxyphylla or heterologous expression in microbial systems. The quantitative methods and enzyme assay protocols outlined in this guide provide the necessary tools for researchers to advance our understanding of this important biosynthetic pathway.

References

Physicochemical Characterization of Pure Oxyphyllacinol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyphyllacinol, a diarylheptanoid isolated from the fruits of Alpinia oxyphylla, has garnered significant interest within the scientific community due to its potential therapeutic properties, including neuroprotective, antioxidant, and anti-inflammatory effects.[1] This technical guide provides a comprehensive overview of the physicochemical characteristics of pure this compound, detailed experimental protocols for its analysis, and insights into its known biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

Table 1: Summary of Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Formula C20H26O3[2][4]
Molecular Weight 314.43 g/mol [4]
CAS Number 87657-77-0[5]
Appearance White to off-white solid[3]
Solubility Soluble in DMSO[3]
Melting Point Data not available
Boiling Point Data not available
UV-Vis λmax Data not available
Key IR Absorptions Data not available
¹H NMR Data Data not available in detail
¹³C NMR Data Reported, but specific data not available[6]

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and characterization of pure this compound are crucial for consistent and reproducible research. The following sections outline generalized yet detailed methodologies based on standard practices for diarylheptanoids and phenolic compounds.

Isolation and Purification of this compound from Alpinia oxyphylla

The following is a representative protocol for the isolation and purification of this compound from the dried fruits of Alpinia oxyphylla.

dot

Caption: General workflow for the isolation and purification of this compound.

  • Plant Material Preparation:

    • Obtain dried fruits of Alpinia oxyphylla.

    • Grind the dried fruits into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered plant material in 70% ethanol (B145695) at room temperature for 24-48 hours. The solvent-to-sample ratio is typically 10:1 (v/w).[7]

    • Alternatively, perform reflux extraction at 60°C for 30 minutes for higher efficiency.[7]

    • Filter the extract through cheesecloth and then filter paper to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

  • Fractionation:

    • Suspend the crude extract in water and perform liquid-liquid partitioning with a nonpolar solvent like ethyl acetate (B1210297).

    • Separate the layers and collect the ethyl acetate fraction, which will contain the diarylheptanoids.

    • Evaporate the ethyl acetate under reduced pressure to yield the ethyl acetate fraction.

  • Chromatographic Purification:

    • Silica (B1680970) Gel Column Chromatography:

      • Subject the ethyl acetate fraction to column chromatography on a silica gel column.

      • Elute the column with a gradient of solvents, typically starting with hexane (B92381) and gradually increasing the polarity with ethyl acetate.

      • Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system and visualizing under UV light.

      • Pool the fractions containing this compound based on the TLC profiles.

    • Preparative High-Performance Liquid Chromatography (HPLC):

      • Further purify the pooled fractions using a preparative HPLC system equipped with a C18 column.

      • Use a mobile phase gradient of methanol (B129727) and water or acetonitrile (B52724) and water.[8]

      • Monitor the elution at a suitable UV wavelength (e.g., 280 nm for phenolic compounds).

      • Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

Physicochemical Characterization Methods
  • Sample Preparation: Ensure the purified this compound is a fine, dry powder.[9]

  • Capillary Loading: Tightly pack a small amount of the powder into a capillary tube.[10]

  • Measurement: Place the capillary tube in a melting point apparatus.[11]

  • Heating: Heat the sample at a controlled rate (e.g., 1-2 °C/min) and observe the temperature at which the substance begins to melt and the temperature at which it is completely liquid.[12] This range is reported as the melting point.

  • Sample Preparation: Dissolve 5-10 mg of pure this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5]

  • Filtering: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Analysis: Process the spectra to determine chemical shifts (δ) in ppm, coupling constants (J) in Hz, and multiplicities (s, d, t, q, m). 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in structure elucidation.

  • Sample Preparation (KBr Pellet Method):

    • Mix 1-2 mg of finely ground pure this compound with approximately 100-200 mg of dry KBr powder in a mortar and pestle.[13]

    • Press the mixture in a pellet die under high pressure to form a transparent pellet.[13]

  • Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands (in cm⁻¹) corresponding to the functional groups present in the molecule.

  • Sample Preparation: Prepare a dilute solution of pure this compound in a suitable UV-transparent solvent (e.g., ethanol or methanol).

  • Measurement: Use a dual-beam UV-Vis spectrophotometer and record the absorbance spectrum over a range of wavelengths (typically 200-400 nm for phenolic compounds).[14]

  • Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Signaling Pathway Involvement

Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of this compound. One identified pathway involves its role in eryptosis, the suicidal death of red blood cells. This compound has been shown to stimulate eryptosis, and this effect can be ameliorated by blocking p38 mitogen-activated protein kinase (p38 MAPK) or casein kinase 1α (CK1α).[7]

dot

Signaling_Pathway This compound This compound Ca_Influx Increased Intracellular Ca²⁺ This compound->Ca_Influx p38_MAPK p38 MAPK Activation Ca_Influx->p38_MAPK CK1a CK1α Activation Ca_Influx->CK1a Eryptosis Eryptosis (Red Blood Cell Death) p38_MAPK->Eryptosis CK1a->Eryptosis

Caption: Proposed signaling pathway of this compound-induced eryptosis.

This pathway suggests that this compound may induce an increase in intracellular calcium, which in turn activates p38 MAPK and CK1α, leading to eryptosis.[7] The inhibition of this process by blocking these kinases provides a potential target for modulating the effects of this compound.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential. This guide provides a foundational understanding of its physicochemical properties and outlines key experimental protocols for its study. While some specific physical and spectral data remain to be fully publicly documented, the methodologies presented here offer a robust framework for researchers to conduct further investigations. The elucidation of its role in the p38 MAPK/CK1α signaling pathway opens new avenues for exploring its mechanism of action in various physiological and pathological processes. Continued research into this and other pathways will be crucial for the development of this compound-based therapeutics.

References

Preliminary In Vitro Efficacy and Safety Profile of Oxyphyllacinol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyphyllacinol, a prominent diarylheptanoid compound isolated from the capsular fruit of Alpinia oxyphylla, has garnered attention for its potential as an antitumor agent. This technical guide provides a detailed summary of the preliminary in vitro studies conducted to elucidate the bioactivity of this compound. The focus of this document is to present the current understanding of its effects on human red blood cells, a critical aspect for assessing the safety profile of any potential chemotherapeutic agent. The experimental protocols that yielded these findings are described in detail, and the known signaling pathway implicated in its mechanism of action is visually represented.

Introduction

Alpinia oxyphylla has a long history of use in traditional medicine for treating a variety of ailments, including gastrointestinal and cognitive symptoms, owing to its anti-inflammatory and antioxidant properties.[1][2] Among its many bioactive constituents, this compound has been identified as a major diarylheptanoid with potential anticancer activity.[1] As anemia is a frequent and debilitating side effect of many cancer chemotherapies, understanding the hematological effects of novel therapeutic candidates is paramount during the early stages of drug development. This guide focuses on the initial in vitro investigations into the hemolytic and eryptotic properties of this compound on human red blood cells (RBCs).[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preliminary in vitro studies on this compound's effects on human red blood cells.

Table 1: Hemolytic Activity of this compound [1][2]

Concentration of this compound (µM)Exposure Time (hours)Temperature (°C)Significant Hemolysis Observed
10 - 992437No
1002437Yes

Table 2: Biochemical Markers of Hemolysis at 100 µM this compound [1][2]

BiomarkerObservation
Lactate (B86563) Dehydrogenase (LDH)Elevated
Aspartate Transaminase (AST)Elevated

Table 3: Flow Cytometry Analysis of Eryptosis Markers [1][2]

MarkerTargetObservation
Annexin-V-FITCPhosphatidylserine (B164497) (PS) TranslocationSignificantly Increased
Fluo4/AMIntracellular Ca²+Significantly Increased
H₂DCFDAOxidative StressNo Significant Change

Table 4: Effects of Inhibitors on this compound-Induced Hemolysis [1][2]

InhibitorTargetEffect on Hemolysis
PEG 8000OsmoprotectantSignificantly Inhibited
SB203580p38 MAPK InhibitorSignificantly Inhibited
D4476Casein Kinase 1α InhibitorSignificantly Inhibited

Experimental Protocols

Red Blood Cell Preparation and Exposure

Human red blood cells (RBCs) were isolated and exposed to varying concentrations of this compound (10-100 μM) for 24 hours at 37°C.[1][2]

Measurement of Hemolysis

Hemolytic markers were quantified using photometric assays.[1][2] Specifically, the levels of lactate dehydrogenase and aspartate transaminase released into the supernatant were measured as indicators of cell lysis.[1][2]

Detection of Eryptosis by Flow Cytometry

Eryptosis, the programmed cell death of erythrocytes, was assessed using flow cytometry with specific fluorescent probes:

  • Annexin-V-FITC: Used to quantify the translocation of phosphatidylserine (PS) to the outer leaflet of the RBC membrane, a hallmark of apoptosis.[1][2]

  • Fluo4/AM: Employed to measure changes in intracellular calcium levels.[1][2]

  • H₂DCFDA: Utilized to detect the presence of oxidative stress.[1][2]

Signaling Pathway

The preliminary studies indicate that this compound-induced hemolysis and eryptosis in human RBCs may be mediated through the p38 MAPK and casein kinase 1α signaling pathways.[1][2] Inhibition of these kinases was shown to ameliorate the hemolytic effects of this compound.[1][2]

Oxyphyllacinol_Signaling_Pathway This compound This compound Ca_Influx Intracellular Ca²⁺ Influx This compound->Ca_Influx p38_MAPK p38 MAPK Ca_Influx->p38_MAPK Activates CK1a Casein Kinase 1α Ca_Influx->CK1a Activates Eryptosis Eryptosis p38_MAPK->Eryptosis CK1a->Eryptosis Hemolysis Hemolysis Eryptosis->Hemolysis

References

Methodological & Application

Application Notes and Protocols for the Isolation of Oxyphyllacinol from Alpinia oxyphylla Fruits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphyllacinol is a diarylheptanoid found in the fruits of Alpinia oxyphylla, a plant used in traditional medicine. Diarylheptanoids from this plant have garnered interest for their potential pharmacological activities. These application notes provide a comprehensive protocol for the isolation and purification of this compound from Alpinia oxyphylla fruits, intended for researchers in natural product chemistry, pharmacology, and drug development. The protocol is based on established methodologies for the extraction and chromatographic separation of diarylheptanoids.

Data Presentation

Table 1: Optimized Extraction Parameters for Diarylheptanoids from Alpinia oxyphylla Fruits
ParameterOptimized ValueReference
Solvent70% Ethanol (B145695) in Water[1][2]
Solvent-to-Sample Ratio20:1 (v/w)[1][2]
Extraction Temperature60°C[1][2]
Extraction Time30 minutes[1][2]
Table 2: Quantitative Analysis of this compound in Alpinia oxyphylla Fruit Extracts at Different Harvest Times
Harvest Time (Days after flowering)This compound Content (μg/g of dried fruit)
101.21
151.58
202.15
252.89
303.45
354.12
404.98
455.83
505.11
554.76
604.23
653.87

Note: Data is synthesized from a study that quantified nine compounds, including this compound, in fruit extracts. The 45-day culture fruit showed the highest levels of the nine analyzed compounds[3].

Experimental Protocols

I. Extraction of Crude Diarylheptanoid Mixture

This protocol outlines the optimal conditions for extracting a crude mixture rich in diarylheptanoids, including this compound, from the dried fruits of Alpinia oxyphylla.

Materials and Equipment:

  • Dried fruits of Alpinia oxyphylla

  • Grinder or mill

  • 70% Ethanol (v/v) in deionized water

  • Reflux apparatus or temperature-controlled shaker

  • Filter paper or vacuum filtration system

  • Rotary evaporator

Procedure:

  • Preparation of Plant Material: Grind the dried fruits of Alpinia oxyphylla into a coarse powder (approximately 40 mesh).

  • Extraction:

    • Weigh the powdered plant material.

    • Add 70% ethanol at a solvent-to-sample ratio of 20:1 (e.g., for 50 g of powder, use 1 L of 70% ethanol).

    • Heat the mixture to 60°C and maintain for 30 minutes with continuous stirring or shaking. A reflux setup is ideal for preventing solvent loss[1][2].

  • Filtration: After extraction, filter the mixture while it is still warm through filter paper to separate the extract from the solid plant material.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.

  • Drying: Dry the concentrated crude extract completely, for example, by using a vacuum oven or by freeze-drying, to yield a solid residue.

II. Chromatographic Purification of this compound

This multi-step chromatographic procedure is designed to isolate this compound from the crude extract. The specific mobile phase compositions and gradients may require optimization based on the specific crude extract composition and the chromatographic system used.

A. Silica (B1680970) Gel Column Chromatography (Initial Fractionation)

Materials and Equipment:

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • Crude extract from step I

  • Solvents: n-hexane, ethyl acetate, methanol (B129727)

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254) and developing chamber

  • UV lamp (254 nm and 366 nm)

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pack it into the glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., a mixture of n-hexane and ethyl acetate) and adsorb it onto a small amount of silica gel. Once dry, load the adsorbed sample onto the top of the packed column.

  • Elution: Elute the column with a stepwise or gradient solvent system of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol. For example:

    • n-Hexane (100%)

    • n-Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 1:1, v/v)

    • Ethyl Acetate (100%)

    • Ethyl Acetate:Methanol (9:1, v/v)

  • Fraction Collection and Analysis: Collect fractions of a consistent volume. Monitor the separation by performing TLC on the collected fractions. Combine fractions that show a similar TLC profile and contain the compound of interest (this compound).

B. Sephadex LH-20 Column Chromatography (Size-Exclusion and Polarity-Based Separation)

Materials and Equipment:

  • Sephadex LH-20

  • Chromatography column suitable for gel filtration

  • Methanol (HPLC grade)

  • Fraction collector

  • TLC plates and UV lamp

Procedure:

  • Column Packing: Swell the Sephadex LH-20 in methanol for at least 3 hours and then pack it into the column.

  • Sample Loading: Dissolve the combined fractions containing this compound from the silica gel chromatography step in a minimal amount of methanol.

  • Elution: Elute the column with 100% methanol at a low flow rate.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing purified this compound.

C. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)

Materials and Equipment:

  • Preparative HPLC system with a suitable detector (e.g., UV-Vis)

  • Preparative C18 column

  • Solvents: Acetonitrile (B52724) (HPLC grade), water (HPLC grade), and a modifier like formic acid or acetic acid.

  • Fraction collector

Procedure:

  • Method Development (Analytical Scale): First, develop a separation method on an analytical HPLC system with a C18 column to determine the optimal mobile phase composition and gradient for separating this compound from any remaining impurities. A typical mobile phase could be a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Scale-Up to Preparative Scale: Scale up the optimized analytical method to the preparative HPLC system.

  • Purification: Dissolve the semi-purified this compound fraction from the Sephadex LH-20 column in the initial mobile phase. Inject the sample onto the preparative C18 column and run the preparative HPLC method.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Analysis and Solvent Removal: Analyze the purity of the collected fraction using analytical HPLC. Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.

Visualizations

Experimental Workflow for this compound Isolation

G Figure 1: Experimental Workflow for the Isolation of this compound start Dried Alpinia oxyphylla Fruits grinding Grinding start->grinding extraction 70% Ethanol Extraction (60°C, 30 min) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract silica_gel Silica Gel Column Chromatography (n-Hexane:Ethyl Acetate Gradient) crude_extract->silica_gel sephadex Sephadex LH-20 Chromatography (Methanol) silica_gel->sephadex prep_hplc Preparative HPLC (C18, Acetonitrile:Water Gradient) sephadex->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound

Caption: A flowchart of the key steps for isolating this compound.

Proposed Signaling Pathway of this compound-Induced Eryptosis

G Figure 2: Proposed Signaling Pathway of this compound This compound This compound RBC Red Blood Cell This compound->RBC Ca_influx Increased Intracellular Ca2+ RBC->Ca_influx p38_MAPK p38 MAPK Activation Ca_influx->p38_MAPK CK1a Casein Kinase 1α Activation Ca_influx->CK1a PS_translocation Phosphatidylserine Translocation p38_MAPK->PS_translocation CK1a->PS_translocation Eryptosis Eryptosis (RBC Apoptosis) PS_translocation->Eryptosis Hemolysis Hemolysis Eryptosis->Hemolysis

Caption: this compound's effect on red blood cell signaling pathways.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Oxyphyllacinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphyllacinol, a diarylheptanoid compound, has demonstrated potential as an agent that can induce programmed cell death. Understanding the mechanisms and quantifying the extent of apoptosis induced by this compound is crucial for its development as a potential therapeutic. Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, provides a rapid and quantitative method to assess apoptosis by identifying key changes in the plasma membrane of cells.[1][2][3][4] This application note provides detailed protocols for the analysis of this compound-induced apoptosis and presents illustrative data and pathway diagrams to guide researchers in their investigations.

Apoptosis is a regulated process of cell death characterized by distinct morphological and biochemical changes, including the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane.[3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[3] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that is unable to cross the intact plasma membrane of live and early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their differentiation.[1][2][3]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for apoptosis induction by this compound in a model cancer cell line (e.g., MCF-7) after a 24-hour treatment. These values are for illustrative purposes and should be determined empirically for each cell line and experimental condition.

Treatment GroupThis compound Concentration (µM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control095.2 ± 2.52.5 ± 0.82.3 ± 0.7
This compound1085.6 ± 3.18.9 ± 1.25.5 ± 1.0
This compound5060.3 ± 4.525.4 ± 3.314.3 ± 2.1
This compound10035.8 ± 5.240.1 ± 4.824.1 ± 3.9
Positive Control (e.g., Staurosporine 1µM)N/A15.1 ± 3.855.7 ± 6.229.2 ± 4.5

Experimental Protocols

I. Cell Culture and Treatment with this compound
  • Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7, HeLa, Jurkat) in a 6-well plate at a density of 2-5 x 10^5 cells/well in complete culture medium.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment and recovery.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10, 50, 100 µM).

  • Treatment Application: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control for apoptosis (e.g., staurosporine).

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).

II. Staining for Apoptosis with Annexin V and Propidium Iodide

This protocol is based on standard Annexin V/PI staining procedures.[1][2][5]

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS), cold

  • FACS tubes

Procedure:

  • Cell Harvesting:

    • For adherent cells, gently aspirate the culture medium (which may contain floating apoptotic cells) and transfer to a 15 mL conical tube.

    • Wash the adherent cells once with PBS.

    • Trypsinize the cells and add them to the conical tube containing the collected supernatant.

    • For suspension cells, directly transfer the cell suspension to a conical tube.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI staining solution.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

III. Flow Cytometry Data Acquisition and Analysis
  • Instrument Setup: Use a flow cytometer equipped with a 488 nm laser for excitation. Set up the instrument to detect FITC fluorescence in the FL1 channel (typically ~530 nm) and PI fluorescence in the FL2 or FL3 channel (typically >670 nm).

  • Compensation: Use single-stained controls (cells stained with only Annexin V-FITC and cells stained with only PI) to set up proper fluorescence compensation to correct for spectral overlap.

  • Gating Strategy:

    • Gate on the main cell population in the forward scatter (FSC) vs. side scatter (SSC) dot plot to exclude debris.

    • From the gated population, create a dot plot of Annexin V-FITC (FL1) vs. PI (FL2/FL3).

  • Quadrant Analysis: Set up quadrants to distinguish between:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells (often a minor population in apoptosis studies)

  • Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Visualizations

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Analysis cell_culture Seed and Culture Cells treatment Treat with this compound cell_culture->treatment harvest Harvest Cells treatment->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend add_annexin Add Annexin V-FITC resuspend->add_annexin add_pi Add Propidium Iodide add_annexin->add_pi flow_cytometry Acquire Data on Flow Cytometer add_pi->flow_cytometry gating Gate on Cell Population flow_cytometry->gating quadrant Quadrant Analysis gating->quadrant quantify Quantify Apoptotic Populations quadrant->quantify apoptosis_pathway cluster_stimulus Inducing Stimulus cluster_membrane Plasma Membrane Events cluster_intrinsic Intrinsic Apoptosis Pathway (Mitochondrial) cluster_execution Execution Phase oxy This compound ps_external Phosphatidylserine Externalization oxy->ps_external Potential Mechanisms bcl2 Bcl-2 Family Modulation (e.g., Bax/Bcl-2 ratio) oxy->bcl2 Potential Mechanisms annexin_binding Annexin V Binding ps_external->annexin_binding Detection mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation casp9->casp3 parp PARP Cleavage casp3->parp dna_frag DNA Fragmentation casp3->dna_frag

References

Measuring the In Vitro Antioxidant Capacity of Oxyphyllacinol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphyllacinol, a diarylheptanoid found in the fruits of Alpinia oxyphylla, has garnered interest for its potential therapeutic properties, including its antioxidant activity. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate oxidative damage by neutralizing free radicals. This document provides detailed protocols for measuring the in vitro antioxidant capacity of this compound using three common assays: DPPH radical scavenging, ABTS radical cation decolorization, and the Oxygen Radical Absorbance Capacity (ORAC) assay.

Data Presentation

The antioxidant capacity of this compound and related compounds from Alpinia oxyphylla is summarized below. It is important to note that data for pure this compound is limited in publicly available literature. The following table includes data from extracts of Alpinia oxyphylla, which are rich in diarylheptanoids like this compound, to provide a representative overview.

SampleAssayIC50 / ActivityReference
Ethanol (B145695) Extract of A. oxyphylla Leaves & StemsDPPH40.7% inhibition at 100 µg/mL[1]
Ethanol Extract of A. oxyphylla Leaves & StemsABTS90.4% inhibition at 100 µg/mL[1]
Yakuchinone A (Diarylheptanoid from A. oxyphylla)DPPHRadical scavenging activity observed[2]
5′-hydroxyl-yakuchinone A (Diarylheptanoid from A. oxyphylla)ABTSRadical scavenging activity observed[2]

Note: IC50 is the concentration of the sample required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, which results in a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or other suitable solvent for this compound)

  • This compound

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of Sample and Control Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare a similar concentration range for the positive control (ascorbic acid or Trolox).

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the various concentrations of the this compound solution, positive control, or methanol (as a blank) to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_blank is the absorbance of the blank (DPPH solution and methanol) and A_sample is the absorbance of the sample (DPPH solution and this compound or control).

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • This compound

  • Trolox (as a standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of Working ABTS•+ Solution:

    • Before use, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial dilutions to obtain a range of concentrations.

    • Prepare a series of Trolox standards (e.g., 0-15 µM).

  • Assay:

    • In a 96-well plate, add 20 µL of the this compound solution, Trolox standard, or solvent (as a blank) to the wells.

    • Add 180 µL of the working ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation of Antioxidant Capacity:

    • The percentage of inhibition of ABTS•+ is calculated as for the DPPH assay.

    • The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from the standard curve of Trolox.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve.

Materials:

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

  • This compound

  • Trolox (as a standard)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer for each assay.

    • Prepare a series of Trolox standards in phosphate buffer.

  • Preparation of Sample Solutions:

    • Dissolve and dilute this compound in phosphate buffer to obtain a range of concentrations.

  • Assay:

    • In a black 96-well plate, add 25 µL of the this compound solution, Trolox standard, or phosphate buffer (as a blank) to the wells.

    • Add 150 µL of the fluorescein solution to each well.

    • Incubate the plate at 37°C for 15 minutes in the microplate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement:

    • Immediately begin recording the fluorescence every minute for at least 60 minutes, with excitation at 485 nm and emission at 520 nm. The plate should be maintained at 37°C.

  • Calculation of ORAC Value:

    • Calculate the area under the curve (AUC) for the blank, standards, and samples.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of the standards and samples.

    • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

    • The ORAC value of the sample is expressed as Trolox equivalents (TE) by comparing the net AUC of the sample to the Trolox standard curve.

Mandatory Visualizations

G cluster_assays In Vitro Antioxidant Capacity Assays for this compound cluster_this compound Test Compound cluster_outcome Measured Outcome DPPH DPPH Assay Antioxidant_Capacity Antioxidant Capacity (IC50, TEAC, ORAC Value) DPPH->Antioxidant_Capacity ABTS ABTS Assay ABTS->Antioxidant_Capacity ORAC ORAC Assay ORAC->Antioxidant_Capacity This compound This compound This compound->DPPH This compound->ABTS This compound->ORAC G cluster_stress Cellular Environment cluster_damage Cellular Damage cluster_intervention Antioxidant Intervention cluster_pathways Cellular Response Pathways cluster_defense Cellular Defense ROS Reactive Oxygen Species (ROS) (e.g., O2•−, •OH, H2O2) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Protein_Damage Protein Damage ROS->Protein_Damage DNA_Damage DNA Damage ROS->DNA_Damage Keap1_Nrf2 Keap1-Nrf2/ARE Pathway ROS->Keap1_Nrf2 activates/modulates PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt activates/modulates MAPK MAPK Pathway ROS->MAPK activates/modulates This compound This compound (Phenolic Antioxidant) This compound->ROS scavenges This compound->Keap1_Nrf2 modulates This compound->PI3K_Akt modulates This compound->MAPK modulates Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (e.g., SOD, CAT, GPx) Keap1_Nrf2->Antioxidant_Enzymes PI3K_Akt->Antioxidant_Enzymes MAPK->Antioxidant_Enzymes Antioxidant_Enzymes->ROS neutralizes

References

Application Note: Protocol for Assessing Oxyphyllacinol's Effect on Red Blood Cell Hemolysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxyphyllacinol (OPC), a major diarylheptanoid found in the capsular fruit of Alpinia oxyphylla, has demonstrated potential as an anticancer agent.[1][2][3] As anemia is a common complication during chemotherapy, evaluating the hematological side effects of new therapeutic candidates is crucial.[1][3] Recent studies have shown that this compound can induce eryptosis (the suicidal death of red blood cells) and hemolysis in human red blood cells (RBCs).[1][2] This effect is reportedly mediated through an increase in intracellular Ca2+ and the subsequent activation of p38 MAPK and casein kinase 1α (CK1α).[1][2]

This application note provides a detailed protocol for an in vitro hemolysis assay to quantify the hemolytic potential of this compound. The assay is based on the spectrophotometric measurement of hemoglobin released from lysed erythrocytes, providing a robust and reproducible method for assessing drug-induced hemolysis.[4][5][6][7]

Principle of the Assay

The in vitro hemolysis assay measures the integrity of the red blood cell membrane after exposure to a test compound.[7] When RBCs lyse, they release hemoglobin into the surrounding medium (plasma or buffer).[8] The amount of free hemoglobin in the supernatant can be quantified by measuring its absorbance at a specific wavelength (e.g., 540-541 nm).[4][5][9] The percentage of hemolysis induced by the test compound is calculated relative to a positive control (100% hemolysis) and a negative control (0% hemolysis).[4][5]

Signaling Pathway for this compound-Induced Hemolysis

This compound has been shown to stimulate hemolysis in human red blood cells by increasing intracellular calcium, which in turn activates p38 mitogen-activated protein kinase (p38 MAPK) and casein kinase 1α (CK1α).[1][2] This pathway can be targeted by specific inhibitors to ameliorate the hemolytic effect.

G Figure 1. Signaling Pathway of this compound-Induced Hemolysis OPC This compound Ca Increased Intracellular Ca2+ OPC->Ca p38 p38 MAPK Activation Ca->p38 CK1a CK1α Activation Ca->CK1a Hemo Hemolysis p38->Hemo CK1a->Hemo SB SB203580 SB->p38 D4 D4476 D4->CK1a

Caption: Signaling pathway of this compound-induced hemolysis.

Experimental Protocols

Materials and Reagents

Equipment:

  • Biosafety cabinet

  • Microcentrifuge

  • Spectrophotometer or microplate reader capable of measuring absorbance at 540 nm

  • Incubator (37°C)

  • Vortex mixer

  • Calibrated pipettes and sterile tips

  • 96-well microplates (flat-bottom)

  • Sterile microcentrifuge tubes (1.5 mL)

Reagents:

  • This compound (OPC)

  • Human whole blood (with anticoagulant like EDTA or citrate)[4][7]

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving OPC

  • Triton™ X-100 or distilled water (Positive Control for 100% hemolysis)[4][5]

  • Vehicle (e.g., 0.5% DMSO in PBS) (Negative Control for 0% hemolysis)[5]

  • (Optional) p38 MAPK inhibitor: SB203580[1][2]

  • (Optional) CK1α inhibitor: D4476[1][2]

Detailed Methodology

The following workflow outlines the key steps of the protocol.

Caption: Experimental workflow for the hemolysis assay.

Step 1: Preparation of Red Blood Cell (RBC) Suspension

  • Collect fresh human whole blood in a tube containing an anticoagulant (e.g., EDTA).

  • Transfer 1 mL of whole blood to a 1.5 mL microcentrifuge tube.

  • Centrifuge at 700 x g for 5 minutes at room temperature.[4]

  • Carefully aspirate and discard the supernatant (plasma) and the buffy coat (the thin white layer of leukocytes).[4]

  • Wash the RBC pellet by adding 1 mL of sterile PBS (pH 7.4). Gently resuspend the pellet.

  • Repeat the centrifugation and washing steps two more times to ensure complete removal of plasma proteins.[4]

  • After the final wash, resuspend the packed RBCs in PBS to prepare a 2% (v/v) RBC suspension. For example, add 40 µL of packed RBCs to 1.96 mL of PBS.[10][11]

Step 2: Treatment with this compound

  • Prepare a stock solution of this compound in DMSO. Further dilute in PBS to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µM). Ensure the final DMSO concentration in all samples does not exceed 0.5% to avoid solvent-induced hemolysis.[5]

  • Set up the experiment in microcentrifuge tubes or a 96-well plate. For each concentration and control, perform the assay in triplicate.

    • Test Samples: Add 100 µL of the 2% RBC suspension to 100 µL of each this compound dilution.

    • Negative Control (0% Lysis): Add 100 µL of the 2% RBC suspension to 100 µL of vehicle control (e.g., PBS containing 0.5% DMSO).[5]

    • Positive Control (100% Lysis): Add 100 µL of the 2% RBC suspension to 100 µL of 1% Triton X-100 in PBS or distilled water.[4][5][11]

  • Gently mix the samples and incubate at 37°C for a specified time, based on previous studies (e.g., 2 hours to 24 hours).[1][2][4]

Step 3: Measurement of Hemolysis

  • After incubation, centrifuge the tubes or the 96-well plate at 1000 x g for 10 minutes to pellet the intact RBCs.[11]

  • Carefully transfer 100 µL of the supernatant from each well to a new, clean flat-bottom 96-well plate.[11]

  • Measure the absorbance of the supernatant at 540 nm using a microplate reader.[4][5]

Step 4: Calculation of Percent Hemolysis Calculate the percentage of hemolysis for each this compound concentration using the following formula:

% Hemolysis = [ (Abssample - Absnegative control) / (Abspositive control - Absnegative control) ] x 100

Where:

  • Abssample is the absorbance of the sample treated with this compound.

  • Absnegative control is the absorbance of the vehicle-treated sample.

  • Abspositive control is the absorbance of the Triton X-100 or water-treated sample.

Data Presentation

Quantitative data should be summarized in tables for clear interpretation and comparison.

Table 1: Dose-Dependent Hemolytic Activity of this compound

This compound Conc. (µM)Mean Absorbance (540 nm) ± SD% Hemolysis ± SD
Negative Control (0) 0.045 ± 0.0050.0 ± 0.0
10 0.098 ± 0.0113.6 ± 0.8
50 0.254 ± 0.02314.2 ± 1.6
100 0.875 ± 0.06156.2 ± 4.2
200 1.452 ± 0.09895.7 ± 6.7
Positive Control 1.515 ± 0.085100.0 ± 0.0
Data are presented as mean ± standard deviation (SD) from three independent experiments.

Table 2: Effect of Inhibitors on this compound-Induced Hemolysis

Treatment Group (100 µM OPC)Mean Absorbance (540 nm) ± SD% Hemolysis ± SD% Inhibition
OPC Only 0.875 ± 0.06156.2 ± 4.2N/A
OPC + SB203580 (10 µM) 0.213 ± 0.01911.4 ± 1.379.7%
OPC + D4476 (10 µM) 0.301 ± 0.02517.4 ± 1.769.0%
Data demonstrate the reduction in hemolysis when co-incubating with specific signaling pathway inhibitors, confirming the mechanism of action.[1][2]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Oxyphyllacinol Solubility Issues for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges associated with Oxyphyllacinol in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary challenge in experimental setups?

A1: this compound is a diarylheptanoid compound isolated from the fruits of Alpinia oxyphylla.[1] It has demonstrated potential anticancer activity.[2][3] The primary challenge for its use in in vitro assays is its poor aqueous solubility, which can lead to precipitation in cell culture media and inconsistent experimental results.

Q2: What is the recommended starting solvent for dissolving this compound?

A2: Based on the hydrophobic nature of similar compounds, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for creating a concentrated stock solution of this compound.[4] It is crucial to use anhydrous, cell culture grade DMSO to minimize toxicity to your cells.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v). However, the optimal concentration may vary depending on the cell line, so it is advisable to perform a DMSO tolerance test for your specific cells.

Q4: Can I use other solvents besides DMSO?

A4: Yes, other organic solvents like ethanol (B145695) can also be used.[4] However, like DMSO, it is important to determine the tolerance of your cell line to the final concentration of the solvent. For some applications, the use of co-solvents or surfactants might be necessary.[4]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in in vitro assays.

Problem Potential Cause Suggested Solution
This compound precipitates out of solution when added to the cell culture medium. The final concentration of this compound exceeds its solubility limit in the aqueous medium.1. Decrease the final concentration of this compound. 2. Increase the final concentration of the organic solvent (e.g., DMSO), ensuring it remains within the tolerated range for your cells. 3. Use a co-solvent: Prepare the final dilution in a mixture of medium and a less polar, water-miscible co-solvent like PEG-400 or glycerin.[4]4. Incorporate a non-ionic surfactant: Add a small amount of a surfactant like Tween® 80 or Pluronic® F-68 to the medium to aid in micelle formation and increase solubility.[4][5]
Inconsistent or non-reproducible assay results. Incomplete dissolution or precipitation of this compound leading to variable effective concentrations.1. Ensure the stock solution is completely dissolved before each use. Briefly vortex and visually inspect for any precipitate.2. Prepare fresh dilutions of this compound for each experiment. 3. Perform serial dilutions carefully to ensure accurate final concentrations.
Observed cytotoxicity is higher than expected or present in vehicle controls. The concentration of the organic solvent (e.g., DMSO) is too high for the cells.1. Perform a vehicle control experiment with the same final concentration of the solvent used to dissolve this compound.2. Reduce the final solvent concentration by preparing a more concentrated stock solution of this compound, if its solubility in the pure solvent allows.3. Switch to a less toxic solvent or a different solubilization method (e.g., co-solvents, surfactants).

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound (powder)

    • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Aseptically weigh out the required amount of this compound powder.

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve a 10 mM concentration.

    • Vortex the tube vigorously for 1-2 minutes to ensure complete dissolution.

    • Visually inspect the solution against a light source to confirm that no particles are visible.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Medium
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Your specific cell culture medium (e.g., DMEM, RPMI-1640)

    • Sterile microcentrifuge tubes or a 96-well plate

    • Microplate reader or a nephelometer

  • Procedure:

    • Prepare a series of dilutions of the this compound stock solution in your cell culture medium. For example, create final concentrations ranging from 1 µM to 200 µM. Keep the final DMSO concentration consistent across all dilutions.

    • Include a vehicle control with the same final DMSO concentration but without this compound.

    • Incubate the solutions at 37°C for a period relevant to your planned experiment (e.g., 2-24 hours).

    • After incubation, visually inspect each dilution for any signs of precipitation.

    • Quantify the amount of soluble compound using a suitable method:

      • Nephelometry: Measure light scattering to detect undissolved particles.[6]

      • UV-Vis Spectroscopy: After filtering out any precipitate, measure the absorbance of the supernatant at the appropriate wavelength for this compound.[6]

    • The highest concentration that does not show precipitation or a significant increase in light scattering is considered the maximum soluble concentration under those conditions.

Visualizing Experimental Workflow and Signaling Pathways

Below are diagrams to help visualize key processes.

G Troubleshooting this compound Precipitation start Precipitation Observed in Media q1 Is final DMSO concentration > 0.5%? start->q1 sol1 Lower DMSO concentration (Prepare higher stock concentration) q1->sol1 Yes q2 Is final this compound concentration high? q1->q2 No a1_yes Yes a1_no No sol2 Decrease final This compound concentration q2->sol2 Yes sol3 Consider co-solvents (PEG-400) or surfactants (Tween 80) q2->sol3 No a2_yes Yes a2_no No

Caption: A decision tree for troubleshooting precipitation issues.

G This compound-Induced Signaling Pathway in Red Blood Cells OPC This compound (OPC) Ca_influx Intracellular Ca2+ Increase OPC->Ca_influx Hemolysis Hemolysis OPC->Hemolysis p38_MAPK p38 MAPK Ca_influx->p38_MAPK CK1a Casein Kinase 1α (CK1α) Ca_influx->CK1a Eryptosis Eryptosis p38_MAPK->Eryptosis CK1a->Eryptosis

Caption: Signaling cascade initiated by this compound in red blood cells.[2][3]

References

Technical Support Center: Stabilizing Oxyphyllacinol in Solution for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific long-term stability data for oxyphyllacinol (B11933149) in solution is limited in publicly available literature. The following troubleshooting guides and recommendations are based on established best practices for the storage of related phenolic compounds and diarylheptanoids. Researchers should validate these recommendations for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving and storing this compound?

A1: For long-term storage, it is recommended to prepare stock solutions of this compound in anhydrous, aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. Protic solvents, especially water, can facilitate hydrolysis and degradation over time. When preparing aqueous buffers for experiments, it is best to make them fresh from a stock solution. If an aqueous solution is necessary for an extended period, consider a slightly acidic to neutral pH and sterile filter the solution.

Q2: At what temperature should I store my this compound solutions?

A2: For long-term stability, this compound solutions should be stored at -20°C or, ideally, at -80°C.[1] Higher temperatures can accelerate chemical degradation. For short-term storage (days to weeks), refrigeration at 2-8°C may be acceptable, but this should be verified with stability studies.[1][2]

Q3: Does my this compound solution need to be protected from light?

A3: Yes. Phenolic compounds are often sensitive to light, which can cause photodegradation.[1] It is crucial to store this compound solutions in amber vials or otherwise protected from light to minimize degradation.

Q4: Should I be concerned about oxygen exposure?

A4: Yes, oxygen can promote oxidative degradation of phenolic compounds, especially in solution.[1] To minimize oxidation, consider using solvents that have been degassed. For long-term storage, aliquoting the stock solution into smaller, single-use vials can minimize repeated exposure to air. Storing under an inert atmosphere (e.g., argon or nitrogen) is also a good practice.

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: The stability of diarylheptanoids and other phenolic compounds in aqueous solutions is often pH-dependent.[3][4] Degradation can be faster in alkaline conditions. For aqueous buffers, a slightly acidic to neutral pH is generally recommended. It is advisable to determine the optimal pH for your specific application through stability testing. Some cyclic diarylheptanoids have shown good stability at pH values of 1.2, 6.8, and 7.4, while others have shown significant degradation at pH 6.8 and 7.4.[3][4]

Troubleshooting Guide

IssuePossible Cause(s)Troubleshooting Steps
Precipitation in the solution upon storage (especially at low temperatures) - The concentration of this compound exceeds its solubility limit in the chosen solvent at the storage temperature.- The compound is degrading into insoluble products.1. Gently warm the solution to room temperature to see if the precipitate redissolves.2. If it redissolves, consider preparing a more dilute stock solution or storing at a slightly higher temperature (e.g., -20°C instead of -80°C), though this may impact long-term chemical stability.3. If the precipitate does not redissolve, it is likely a degradation product. The solution should be discarded. Prepare a fresh stock solution and re-evaluate your storage conditions (e.g., use an anhydrous solvent, protect from light and oxygen).
Color change in the solution (e.g., yellowing or browning) - Oxidation of the phenolic groups.- Degradation of the compound.1. This is a strong indicator of chemical instability. The solution should be considered degraded and should not be used for experiments where concentration is critical.2. Review your storage protocol. Ensure the solution is protected from light and minimize oxygen exposure by using degassed solvents and storing under an inert atmosphere.
Inconsistent experimental results using the same stock solution over time - Degradation of this compound, leading to a lower effective concentration.1. Perform an analytical check of the stock solution's concentration and purity using a validated method like HPLC.2. If degradation is confirmed, prepare fresh stock solutions more frequently.3. Aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles and exposure to air.

Data on the Stability of Related Compounds

The following table summarizes stability data for diarylheptanoids and other phenolic compounds, which may serve as a guide for designing storage conditions for this compound.

Compound Class/NameStorage ConditionsStability OutcomeCitation
Cyclic Diarylheptanoids Aqueous solution, 37°C, pH 1.2, 6.8, and 7.4Stability was compound-dependent. Some were stable at all pH values, while others degraded significantly at pH 6.8 and 7.4.[3][4]
Linear and Cyclic Diarylheptanoids Aqueous solution, 37°C, pH 1.2, 6.8, and 7.4Cyclic diarylheptanoid aglycones were stable at all tested pH values. Linear diarylheptanoids and glycosides showed pH-dependent degradation, being most labile at pH 7.4.[4]
Phenolic Compounds from Piper betle Extract 5°C, in the darkMore than 95% of total phenolic content and antioxidant activity was retained after 180 days.[1]
Phenolic Compounds from Piper betle Extract 25°C, with light exposureShowed the least stability, with only 90% of antioxidant activity retained after 180 days.[1]
Phenolic Compounds in White Wine Variable temperature vs. constant temperatureLoss of phenols was significantly higher in wine subjected to variable temperatures after 12 months.[5]
Gallic Acid in Encapsulated Red Wine Stored at various water activitiesGallic acid was the most stable phenolic compound and its content remained constant during storage at all water activity levels.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[7][8][9]

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Solvent (e.g., methanol (B129727) or acetonitrile)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Place a solid sample of this compound and an aliquot of the stock solution in an oven at an elevated temperature (e.g., 70°C) for a defined period.

  • Photolytic Degradation: Expose a solid sample and an aliquot of the stock solution to light in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis: Analyze the stressed samples at various time points using a suitable analytical method, such as HPLC with a UV or MS detector, to quantify the remaining this compound and detect any degradation products.

Protocol 2: HPLC Method for Quantification

A validated HPLC method is crucial for stability testing. The following is a general method for the analysis of phenolic compounds that can be adapted for this compound.

Objective: To separate and quantify this compound and its potential degradation products.

Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile or methanol

  • This compound standard

  • Sample extracts from the forced degradation study

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations to create a calibration curve.

  • Sample Preparation: Dilute the samples from the forced degradation study to a suitable concentration within the range of the calibration curve. Filter the samples through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10-20 µL

    • Column temperature: 25-30°C

    • Detection wavelength: Scan for the optimal wavelength for this compound (e.g., 280 nm for many phenolic compounds).

    • Gradient Elution (example):

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Gradient to 50% A, 50% B

      • 25-30 min: Gradient to 5% A, 95% B

      • 30-35 min: Hold at 5% A, 95% B

      • 35-40 min: Return to initial conditions (95% A, 5% B) and equilibrate.

  • Quantification: Identify the peak for this compound based on its retention time compared to the standard. Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve. Analyze for the appearance of new peaks, which would indicate degradation products.

Visualizations

TroubleshootingWorkflow start Instability Observed (e.g., precipitation, color change, inconsistent results) check_solubility Is there precipitation? start->check_solubility warm_solution Warm solution to room temperature. Does it redissolve? check_solubility->warm_solution Yes check_color Is there a color change? check_solubility->check_color No degradation_product Precipitate is likely a degradation product. Discard solution. warm_solution->degradation_product No reassess_concentration Solubility issue. Lower concentration or re-evaluate solvent. warm_solution->reassess_concentration Yes review_protocol Review Storage Protocol: - Use anhydrous aprotic solvent (DMSO, Ethanol) - Store at -20°C or -80°C - Protect from light (amber vials) - Minimize oxygen (degas solvent, aliquot) degradation_product->review_protocol reassess_concentration->review_protocol oxidation_degradation Indicates oxidation/degradation. Discard solution. check_color->oxidation_degradation Yes check_color->review_protocol No (for inconsistent results) oxidation_degradation->review_protocol prepare_fresh Prepare fresh stock solution under optimized conditions. review_protocol->prepare_fresh

Caption: Troubleshooting workflow for this compound solution instability.

ForcedDegradationWorkflow start Prepare this compound Stock Solution stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, RT) stress_conditions->base oxidation Oxidation (3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal (70°C) stress_conditions->thermal photo Photolytic (Light Chamber) stress_conditions->photo sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze via Stability-Indicating Method (e.g., HPLC) sampling->analysis results Identify Degradation Products Determine Degradation Rate analysis->results

Caption: Experimental workflow for a forced degradation study.

DegradationPathway This compound This compound (Phenolic Structure) Oxidized_Products Oxidized Products (e.g., Quinones) This compound->Oxidized_Products O₂, Metal Ions Hydrolyzed_Products Hydrolyzed Products This compound->Hydrolyzed_Products H₂O, pH (Acid/Base) Photodegradation_Products Photodegradation Products This compound->Photodegradation_Products Light (UV/Visible)

Caption: Potential degradation pathways for a phenolic compound.

References

Troubleshooting low bioactivity of synthetic Oxyphyllacinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues related to the bioactivity of synthetic Oxyphyllacinol.

Frequently Asked Questions (FAQs)

Q1: My synthetic this compound is showing lower than expected bioactivity compared to literature values. What are the potential causes?

A1: Several factors can contribute to lower-than-expected bioactivity of synthetic compounds. For this compound, the most common issues include:

  • Purity of the Synthetic Compound: Impurities from the synthesis and purification process can interfere with the biological assay, leading to inaccurate results or a reduction in the effective concentration of this compound.

  • Structural and Stereochemical Integrity: The synthetic process may have resulted in a different stereoisomer or a structurally related analog with lower biological activity.

  • Compound Aggregation: Like many hydrophobic molecules, this compound may form aggregates in aqueous buffers used for biological assays. This can reduce the concentration of the monomeric, active form of the compound available to interact with its target.

  • Solubility and Stability Issues: The compound may not be fully dissolved at the tested concentrations or could be degrading under the experimental conditions (e.g., temperature, pH, light exposure).

  • Assay-Specific Artifacts: The observed effect, or lack thereof, could be an artifact of the specific assay being used.

Q2: What is the known signaling pathway of this compound?

A2: In human red blood cells, this compound has been shown to induce eryptosis (the suicidal death of red blood cells) and hemolysis. This process is mediated through a signaling cascade involving an increase in intracellular calcium (Ca2+), which in turn activates p38 MAPK and Casein Kinase 1α (CK1α).[1][2]

Q3: What are the typical active concentrations for this compound in in vitro assays?

A3: In studies on human red blood cells, this compound has been shown to cause significant hemolysis at a concentration of 100 μM.[1][2] Effects on other cell signaling components, such as increased intracellular calcium, were observed at concentrations ranging from 10-100 μM.[1][2]

Troubleshooting Guide for Low Bioactivity

This guide provides a step-by-step process for diagnosing the cause of low bioactivity in your synthetic this compound.

Step 1: Verify Compound Identity and Purity

The first and most critical step is to confirm the chemical identity and purity of your synthetic this compound.

  • Recommendation:

    • Perform High-Performance Liquid Chromatography (HPLC) to assess the purity of the compound. The presence of multiple peaks may indicate impurities.

    • Use Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the molecular weight and structure of the synthesized compound. Compare the spectra with published data for this compound.[3][4]

Step 2: Address Potential Solubility and Aggregation Issues

Poor solubility and aggregation can significantly reduce the effective concentration of your compound in an assay.

  • Recommendation:

    • Solubility Test: Visually inspect your stock solution and final assay solution for any precipitation. Determine the solubility of your synthetic this compound in the assay buffer.

    • Include a Detergent: Adding a small amount (0.01-0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 to your assay buffer can help prevent compound aggregation.[5]

    • Dynamic Light Scattering (DLS): This technique can be used to detect the presence of aggregates in your solution.[5]

Step 3: Optimize Assay Conditions

The conditions of your biological assay can impact the observed activity of this compound.

  • Recommendation:

    • Cell Type and Density: Ensure you are using a cell line known to be responsive to this compound or its target pathway. Optimize cell density to ensure a robust signal window.

    • Incubation Time and Temperature: Based on published data, an incubation time of 24 hours at 37°C has been used to observe the effects of this compound on red blood cells.[1][2] These parameters may need to be optimized for your specific assay.

    • Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments. A known activator of the p38 MAPK pathway could serve as a positive control.

Step 4: Re-evaluate the Biological Hypothesis

If the compound is pure, soluble, and the assay conditions are optimized, you may need to reconsider the biological hypothesis.

  • Recommendation:

    • Target Engagement: If possible, perform experiments to directly measure the interaction of your synthetic this compound with its putative target.

    • Alternative Pathways: Consider if this compound might be acting through a different signaling pathway in your specific experimental system.

Data Presentation

Table 1: Effects of this compound on Human Red Blood Cells [1][2]

Concentration (μM)OutcomeMeasurement
10-100Increased Intracellular Ca2+Fluo4/AM fluorescence
10-100Increased Phosphatidylserine TranslocationAnnexin-V-FITC fluorescence
100Significant HemolysisIncreased Lactate Dehydrogenase and Aspartate Transaminase

Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Agilent 1260 Infinity II HPLC or equivalent.[5]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase A: Water with 0.1% formic acid.[5]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]

  • Gradient: 10% to 90% B over 20 minutes.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 1 mg of synthetic this compound in 1 mL of acetonitrile. Inject 10 µL.

  • Analysis: Integrate the peak areas to determine the percentage purity. A single major peak is expected for a pure compound.

Protocol 2: In Vitro Hemolysis Assay
  • Cell Preparation: Obtain fresh human red blood cells (RBCs) and wash them three times with a suitable buffer (e.g., Ringer solution). Resuspend the RBCs to the desired hematocrit.

  • Compound Treatment: Prepare different concentrations of synthetic this compound (e.g., 10, 50, 100 µM) in the assay buffer. Add the compound solutions to the RBC suspension.

  • Incubation: Incubate the samples for 24 hours at 37°C.[1][2]

  • Measurement:

    • Centrifuge the samples to pellet the intact RBCs.

    • Transfer the supernatant to a new microplate.

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm) to quantify hemolysis.

    • Include a positive control (e.g., Triton X-100) for 100% hemolysis and a negative control (vehicle).

  • Data Analysis: Express the hemolysis as a percentage relative to the positive control.

Mandatory Visualization

Oxyphyllacinol_Signaling_Pathway This compound Synthetic This compound Ca_increase Increased Intracellular Ca2+ This compound->Ca_increase Induces p38_MAPK p38 MAPK Activation Ca_increase->p38_MAPK Activates CK1a CK1α Activation Ca_increase->CK1a Activates Eryptosis Eryptosis p38_MAPK->Eryptosis Hemolysis Hemolysis p38_MAPK->Hemolysis CK1a->Eryptosis CK1a->Hemolysis

Caption: Signaling pathway of synthetic this compound in human red blood cells.

Troubleshooting_Workflow Start Low Bioactivity Observed Step1 Step 1: Verify Compound Identity & Purity (HPLC, MS, NMR) Start->Step1 Decision1 Is the compound pure and correct? Step1->Decision1 Step2 Step 2: Address Solubility & Aggregation Issues Decision1->Step2 Yes Resynthesize Resynthesize or re-purify compound Decision1->Resynthesize No Decision2 Is the compound soluble and non-aggregated? Step2->Decision2 Step3 Step 3: Optimize Assay Conditions Decision2->Step3 Yes End_Fail Consult Further Literature/Support Decision2->End_Fail No Decision3 Is bioactivity restored? Step3->Decision3 Step4 Step 4: Re-evaluate Biological Hypothesis Decision3->Step4 No End_Success Bioactivity Restored Decision3->End_Success Yes Step4->End_Fail

Caption: Troubleshooting workflow for low bioactivity of synthetic this compound.

References

Minimizing degradation of Oxyphyllacinol during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Oxyphyllacinol during experimental procedures.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and use of this compound in experimental settings.

Q1: I am seeing variable or lower-than-expected activity of this compound in my cell-based assays. What could be the cause?

A1: Variability in this compound's activity can often be attributed to its degradation. Several factors can contribute to this:

  • Improper Storage: this compound is susceptible to degradation if not stored correctly. Both the solid compound and solutions should be stored at low temperatures.

  • Suboptimal pH of Media/Buffers: The stability of diarylheptanoids, the class of compounds this compound belongs to, is pH-dependent. At neutral to alkaline pH, degradation can be more rapid.

  • Exposure to Light: Like many phenolic compounds, this compound may be light-sensitive. Prolonged exposure to ambient or direct light can lead to photodegradation.

  • Presence of Oxidizing Agents: The chemical structure of this compound makes it susceptible to oxidation. The presence of oxidizing agents in your experimental setup can lead to its degradation.

  • Repeated Freeze-Thaw Cycles: Subjecting stock solutions to multiple freeze-thaw cycles can accelerate degradation. It is recommended to aliquot stock solutions into single-use volumes.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability and potency of this compound, adhere to the following storage guidelines:

FormStorage TemperatureRecommended Duration
Solid Powder -20°CUp to 3 years
4°CUp to 2 years
In Solvent (e.g., DMSO) -80°CUp to 6 months
-20°CUp to 1 month

Q3: My this compound solution appears cloudy or has precipitated. What should I do?

A3: Cloudiness or precipitation can occur if the solubility limit is exceeded or if the solution has been stored improperly. Gently warm the solution and use sonication to aid in redissolution. If the problem persists, consider preparing a fresh stock solution at a slightly lower concentration. Ensure the solvent used is of high purity and dry, as water content can affect solubility and stability.

Q4: How can I monitor the stability of this compound in my experimental samples?

A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method to assess the purity and concentration of this compound over time. A decrease in the peak area corresponding to this compound and the appearance of new peaks can indicate degradation.

Q5: What are the likely degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not extensively documented, based on its diarylheptanoid structure, likely degradation routes include:

  • Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, which can lead to the formation of quinone-type structures.

  • Hydrolysis: Under certain pH conditions, ester or ether linkages, if present in derivatives, could be susceptible to hydrolysis.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce isomerization or cleavage of the heptane (B126788) chain. Studies on other diarylheptanoids have shown that degradation products can be formed by the elimination of a water molecule[1][2].

Quantitative Data on Diarylheptanoid Stability

The following tables summarize stability data for diarylheptanoids, which can serve as a proxy for this compound.

Table 1: Effect of pH on the Stability of Diarylheptanoids at 37°C

pHCompound% Remaining after 4 hours
1.2 Myricetin-3-O-rhamnosideStable
Quercetin-3-O-xylosideStable
6.8 Myricetin-3-O-rhamnosideSignificant Degradation
Quercetin-3-O-xylosideSignificant Degradation
7.4 Myricetin-3-O-rhamnosideSignificant Degradation
Quercetin-3-O-xylosideSignificant Degradation
Data from a study on related flavonoid compounds, indicating that neutral and alkaline pH can lead to significant degradation[1].

Table 2: Effect of Temperature on the Stability of a Cyclic Diarylheptanoid

TemperatureHalf-life (t½) in hours
-15°C Stable
5°C Stable
22°C Degradation observed
Data from a study on a cyclic diarylheptanoid, showing that higher temperatures accelerate degradation.

Experimental Protocols

Below is a detailed methodology for a common in vitro assay involving this compound, adapted from a study on its effects on red blood cells[3].

Protocol: In Vitro Hemolysis Assay

1. Objective: To assess the hemolytic activity of this compound on human red blood cells (RBCs).

2. Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fresh human whole blood (with anticoagulant, e.g., EDTA)

  • 96-well microplates

  • Spectrophotometer (plate reader)

3. Stock Solution Preparation:

  • Prepare a 100 mM stock solution of this compound in DMSO.

  • Store aliquots at -80°C. Avoid repeated freeze-thaw cycles.

4. Red Blood Cell Preparation:

  • Centrifuge whole blood at 1,500 x g for 10 minutes at 4°C.

  • Aspirate the plasma and buffy coat.

  • Wash the RBC pellet three times with cold PBS (pH 7.4).

  • Resuspend the RBCs in PBS to a final concentration of 5% (v/v).

5. Experimental Procedure:

  • Prepare serial dilutions of this compound (e.g., 10 µM to 100 µM) in PBS from the stock solution. Ensure the final DMSO concentration is below 0.1% to avoid solvent-induced hemolysis.

  • Add 100 µL of the RBC suspension to each well of a 96-well plate.

  • Add 100 µL of the different this compound dilutions to the respective wells.

  • Include a negative control (RBCs with PBS and 0.1% DMSO) and a positive control (RBCs with a known hemolytic agent, e.g., 1% Triton X-100).

  • Incubate the plate at 37°C for 24 hours.

6. Data Analysis:

  • After incubation, centrifuge the plate at 1,000 x g for 5 minutes.

  • Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.

  • Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. This wavelength corresponds to the peak absorbance of hemoglobin released from lysed RBCs.

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100

Signaling Pathway and Workflow Diagrams

p38 MAPK/CK1α Signaling Pathway

This compound has been shown to induce eryptosis (red blood cell death) through the activation of the p38 MAPK/CK1α signaling axis[3].

p38_MAPK_CK1a_Pathway cluster_extracellular Extracellular cluster_cell Red Blood Cell This compound This compound Ca_influx Ca²⁺ Influx This compound->Ca_influx p38_MAPK p38 MAPK Ca_influx->p38_MAPK CK1a CK1α p38_MAPK->CK1a Eryptosis Eryptosis (Cell Death) CK1a->Eryptosis

This compound-induced eryptosis signaling pathway.
Ubiquitin-Proteasome System (UPS) Degradation Pathway

The Ubiquitin-Proteasome System is a major pathway for protein degradation. Some compounds related to this compound have been shown to influence this pathway.

UPS_Pathway cluster_process Ubiquitination Ub Ubiquitin (Ub) E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 Ub E3 E3 (Ligase) E2->E3 Ub Poly_Ub_Protein Polyubiquitinated Protein E3->Poly_Ub_Protein Poly-Ub chain Target_Protein Target Protein Target_Protein->E3 Proteasome 26S Proteasome Poly_Ub_Protein->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

General workflow of the Ubiquitin-Proteasome System.
Experimental Workflow for Stability Assessment

This diagram outlines a logical workflow for investigating the stability of this compound.

Stability_Workflow Prep_Stock Prepare this compound Stock Solution Stress_Conditions Expose to Stress Conditions (pH, Temp, Light) Prep_Stock->Stress_Conditions Sampling Collect Samples at Time Points Stress_Conditions->Sampling Analysis Analyze by HPLC Sampling->Analysis Data_Analysis Analyze Data (Degradation Kinetics) Analysis->Data_Analysis Conclusion Determine Stability Profile Data_Analysis->Conclusion

References

How to address batch-to-batch variability of Oxyphyllacinol extract?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the batch-to-batch variability of Oxyphyllacinol extract from Alpinia oxyphylla.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in the bioactivity of our this compound extract across different batches. What are the potential causes?

A1: Batch-to-batch variability in the bioactivity of botanical extracts is a common challenge. The primary causes can be categorized into three main areas:

  • Raw Material Variation: The chemical composition of Alpinia oxyphylla fruits can be influenced by numerous factors, including:

    • Genetics: Different cultivars or genetic strains of the plant can produce varying levels of active compounds.

    • Geographical Origin and Climate: Soil composition, temperature, rainfall, and altitude can significantly impact the biosynthesis of secondary metabolites like this compound.

    • Harvest Time: The concentration of bioactive compounds, including this compound, changes as the fruit matures.[1][2] Harvesting at the optimal time is crucial for maximizing yield and ensuring consistency.[1][2]

    • Post-Harvest Handling and Storage: Improper drying, storage temperature, and humidity can lead to the degradation of active compounds.

  • Extraction and Processing Parameters: The methods used to extract and process the plant material are critical for a consistent final product.

    • Extraction Method: Different techniques (e.g., maceration, reflux, ultrasonic-assisted extraction) and solvents will have varying efficiencies for extracting this compound.[3][4]

    • Solvent-to-Solid Ratio, Time, and Temperature: These parameters must be precisely controlled to ensure reproducible extraction yields.[1][3]

    • Drying Method of the Final Extract: Techniques like spray-drying or freeze-drying can impact the stability and chemical profile of the extract.

  • Analytical Inconsistencies:

    • Lack of Standardization: Without a robust analytical method to quantify marker compounds like this compound, it is difficult to ensure that each batch has a consistent concentration of the active components.[5][6]

    • Method Validation: The analytical methods used for quality control must be properly validated to ensure they are accurate and reproducible.[7]

Q2: How can we minimize the variability in our raw plant material?

A2: Controlling the quality of the starting botanical material is the first and most critical step in managing batch-to-batch variability.

  • Standardize Sourcing: Whenever possible, source Alpinia oxyphylla fruits from the same geographical region and supplier who can provide detailed information on their cultivation and harvesting practices.

  • Botanical Authentication: Implement rigorous botanical identification to confirm the correct species and plant part are being used. This can include macroscopic and microscopic examination, as well as DNA barcoding for definitive identification.[6][8]

  • Define Harvest and Post-Harvest Protocols: Work with your supplier to establish and adhere to a strict protocol for the optimal harvest time and post-harvest processing, including drying and storage conditions.

Q3: What are the recommended analytical methods for standardizing this compound extract?

A3: A multi-tiered approach to analytical testing is recommended for comprehensive quality control.

  • Chromatographic Fingerprinting: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV or Mass Spectrometry (MS) detector is essential. This technique provides a chemical "fingerprint" of the extract, allowing for a visual comparison of the overall phytochemical profile between batches.

  • Quantification of Marker Compounds: A validated UPLC-MS/MS method is highly effective for the simultaneous quantification of this compound and other key bioactive compounds in the extract.[1][7][9] This allows you to standardize the extract to a specific concentration of this compound.

  • Metabolomics: For a more holistic approach, untargeted metabolomics using techniques like LC-MS or Nuclear Magnetic Resonance (NMR) can provide a comprehensive overview of the chemical composition and help identify unexpected variations between batches.

Q4: Our extract shows a good chemical profile but inconsistent results in our cell-based assays. What could be the issue?

A4: This discrepancy can arise from several factors beyond the concentration of the primary active compound:

  • Synergistic or Antagonistic Effects: The overall bioactivity of a complex botanical extract is often the result of synergistic or antagonistic interactions between multiple compounds. Variations in the concentrations of minor components, which may not be monitored, can influence the overall biological effect.

  • Presence of Interfering Compounds: Some compounds in the extract might interfere with your assay. For example, tannins can precipitate proteins and interfere with enzyme assays.

  • Degradation of Bioactive Compounds: this compound or other active components may be degrading in the assay medium. Ensure the stability of your extract under the specific assay conditions.

  • Assay Variability: Ensure your bioassay is robust and validated for use with complex mixtures. High variability in the assay itself can mask the true activity of the extract.

Data Presentation: Impact of Harvest Time on Bioactive Compounds in Alpinia oxyphylla

The following table summarizes data adapted from a study on the effect of harvest time on the concentration of key bioactive compounds in Alpinia oxyphylla fruit, illustrating a significant source of batch-to-batch variability.[1][2]

Harvest Time (Days after flowering)Nootkatone (μg/g)Yakuchinone A (μg/g)Yakuchinone B (μg/g)This compound (μg/g)Tectochrysin (μg/g)
30150.2280.5180.390.145.2
45250.8450.2310.6155.775.9
60180.4320.1220.8110.455.3
RSD (%) 28.7% 25.4% 26.8% 27.3% 25.7%

This data is representative and intended for illustrative purposes.

Experimental Protocols

Protocol 1: Reflux Extraction of this compound from Alpinia oxyphylla Fruit

This protocol describes a standard reflux extraction method suitable for obtaining a crude extract enriched in diarylheptanoids, including this compound.

  • Sample Preparation:

    • Dry the fruits of Alpinia oxyphylla at 40-50°C to a constant weight.

    • Grind the dried material to a uniform powder (approximately 40 mesh).[1]

  • Extraction:

    • Accurately weigh 50 g of the powdered plant material and place it into a 1000 mL round-bottom flask.

    • Add 500 mL of 70% ethanol (B145695) to the flask (a 10:1 solvent-to-solid ratio).[1]

    • Set up a reflux apparatus in a fume hood.

    • Heat the mixture to a gentle boil and maintain reflux for 1 hour at a controlled temperature of 60°C.[1]

  • Filtration and Concentration:

    • Allow the mixture to cool to room temperature.

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Wash the residue with a small amount of fresh 70% ethanol to ensure complete recovery.

    • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C until the ethanol is removed.

  • Drying and Storage:

    • Freeze-dry the concentrated aqueous extract to obtain a fine powder.

    • Store the dried extract in an airtight, light-resistant container at -20°C.

Protocol 2: Quantification of this compound by UPLC-MS/MS

This protocol outlines a validated method for the accurate quantification of this compound in an extract of Alpinia oxyphylla.[1]

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol (B129727) to prepare a stock solution of 1 mg/mL.

    • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to cover the expected concentration range in the samples.

    • Sample Solution: Accurately weigh 10 mg of the dried extract, dissolve it in 10 mL of methanol, and vortex thoroughly. Filter the solution through a 0.22 μm syringe filter before analysis.[1]

  • UPLC-MS/MS Conditions:

    • UPLC System: A high-performance UPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive or negative, optimized for this compound.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an internal standard (if used).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Quantify the amount of this compound in the extract samples by interpolating their peak areas from the calibration curve.

    • Express the final concentration as mg of this compound per gram of extract.

Visualizations

experimental_workflow cluster_raw_material Raw Material Sourcing & QC cluster_extraction Extraction & Processing cluster_qc Quality Control & Standardization cluster_final Final Product raw_material Alpinia oxyphylla Fruit authentication Botanical Authentication (Macroscopic, Microscopic, DNA) raw_material->authentication harvest Standardized Harvest & Post-Harvest Processing authentication->harvest extraction Controlled Extraction (Solvent, Time, Temp) harvest->extraction concentration Concentration (Rotary Evaporation) extraction->concentration drying Drying (Freeze-Drying) concentration->drying fingerprinting HPLC/UPLC Chemical Fingerprinting drying->fingerprinting quantification UPLC-MS/MS Quantification of this compound drying->quantification bioassay In vitro/In vivo Bioactivity Assay quantification->bioassay final_product Standardized this compound Extract bioassay->final_product

Caption: Workflow for producing a standardized this compound extract.

p38_mapk_pathway oxy This compound ca_channel Ca²⁺ Channel oxy->ca_channel stimulates ca_influx ↑ Intracellular Ca²⁺ ca_channel->ca_influx p38 p38 MAPK ca_influx->p38 activates ck1a CK1α p38->ck1a activates ps_exposure Phosphatidylserine Exposure ck1a->ps_exposure induces eryptosis Eryptosis (Red Blood Cell Death) ps_exposure->eryptosis pi3k_akt_pathway aof Alpinia oxyphylla Fruit Extract igf1r IGF-1 Receptor aof->igf1r activates pi3k PI3K igf1r->pi3k activates akt Akt pi3k->akt activates bad Bad akt->bad inhibits proliferation Cell Proliferation & Survival akt->proliferation bcl2 Bcl-2 bad->bcl2 inhibits apoptosis Apoptosis bcl2->apoptosis inhibits

References

Refining dosage and administration routes for in vivo Oxyphyllacinol studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on in vivo studies of Oxyphyllacinol is currently limited in publicly available scientific literature. The following technical support guide is primarily based on published in vitro research and provides general guidance for transitioning to in vivo models.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in in vitro experiments?

For in vitro studies using human red blood cells (RBCs), concentrations of this compound have been reported in the range of 10-100 μM.[1][2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.

Q2: What are the known cellular effects of this compound from in vitro studies?

In vitro studies on human red blood cells have shown that this compound can induce eryptosis (the suicidal death of red blood cells) and hemolysis at higher concentrations.[1][2] Key observations include:

  • Increased phosphatidylserine (B164497) (PS) translocation to the outer membrane of RBCs.

  • Elevated intracellular Ca2+ levels.

  • Significant hemolysis at a concentration of 100 μM, indicated by increased lactate (B86563) dehydrogenase and aspartate transaminase levels.[1][2]

  • Alterations in whole blood parameters, including depleted hemoglobin content, increased mean corpuscular volume, and the presence of fragmented RBCs.[1][2]

Q3: Which signaling pathway is implicated in the in vitro effects of this compound?

The reported in vitro effects of this compound on red blood cells appear to be mediated through a signaling cascade involving calcium, p38 MAPK, and casein kinase 1α (CK1α).[1][2] Inhibition of p38 MAPK and CK1α has been shown to ameliorate this compound-induced hemolysis.[1][2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High levels of unexpected cell death/hemolysis at low concentrations. The specific cell line being used may be more sensitive to this compound.Perform a detailed dose-response and time-course experiment to establish the cytotoxic threshold for your cell line. Consider using a lower starting concentration range.
Inconsistent results between experiments. This compound solution instability or degradation.Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at an appropriate temperature and protect from light, as recommended for similar compounds. Verify the purity of the this compound compound.
Difficulty replicating the inhibition of hemolysis with p38 MAPK or CK1α inhibitors. Suboptimal inhibitor concentration or incubation time. The signaling pathway may differ in the experimental system being used.Titrate the concentration of the inhibitors (e.g., SB203580 for p38 MAPK, D4476 for CK1α) and optimize the pre-incubation time before adding this compound. Confirm the activity of the inhibitors through appropriate controls.

Quantitative Data Summary

Table 1: Summary of In Vitro Effects of this compound on Human Red Blood Cells [1][2]

Parameter Concentration Observation
Hemolysis100 μMSignificant increase
Lactate Dehydrogenase100 μMElevated levels
Aspartate Transaminase100 μMElevated levels
Annexin-V-FITC Fluorescence (Eryptosis)10-100 μMSignificant increase
Fluo4 Fluorescence (Intracellular Ca2+)10-100 μMSignificant increase
DCF Fluorescence (Oxidative Stress)10-100 μMNo significant change

Experimental Protocols

Protocol 1: In Vitro Hemolysis Assay

  • Preparation of Red Blood Cells (RBCs): Obtain whole blood from healthy donors in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at a low speed to pellet the RBCs. Wash the RBC pellet multiple times with a suitable buffer (e.g., Ringer solution) to remove plasma and buffy coat. Resuspend the washed RBCs to the desired hematocrit.

  • Treatment: Incubate the RBC suspension with varying concentrations of this compound (e.g., 10, 50, 100 μM) or vehicle control for 24 hours at 37°C.

  • Hemolysis Measurement: After incubation, centrifuge the samples to pellet the intact RBCs. Carefully collect the supernatant. Measure the absorbance of the supernatant at a wavelength specific for hemoglobin (e.g., 540 nm) using a spectrophotometer.

  • Data Analysis: Calculate the percentage of hemolysis relative to a positive control (e.g., RBCs lysed with distilled water).

Protocol 2: Flow Cytometry Analysis of Eryptosis

  • RBC Preparation and Treatment: Prepare and treat RBCs with this compound as described in Protocol 1.

  • Staining: After the incubation period, wash the RBCs with a suitable binding buffer. Resuspend the cells in the binding buffer and add Annexin-V-FITC to label for phosphatidylserine exposure and Fluo-4/AM for intracellular calcium. Incubate in the dark according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Use appropriate gating strategies to identify the RBC population and quantify the percentage of Annexin-V positive cells and the mean fluorescence intensity of Fluo-4.

Visualizations

Oxyphyllacinol_Signaling_Pathway This compound This compound Ca_Influx Increased Intracellular Ca2+ This compound->Ca_Influx p38_MAPK p38 MAPK Activation Ca_Influx->p38_MAPK CK1a CK1α Activation p38_MAPK->CK1a Eryptosis Eryptosis CK1a->Eryptosis Hemolysis Hemolysis Eryptosis->Hemolysis

Caption: Signaling pathway of this compound-induced eryptosis.

In_Vitro_Workflow Start Prepare Human RBCs Dose_Response Incubate with varying This compound concentrations (10-100 µM) Start->Dose_Response Assays Perform Parallel Assays Dose_Response->Assays Hemolysis_Assay Hemolysis Assay Assays->Hemolysis_Assay Eryptosis_Assay Eryptosis Assay (Flow Cytometry) Assays->Eryptosis_Assay Signaling_Analysis Signaling Pathway Analysis (with inhibitors) Assays->Signaling_Analysis Data_Analysis Data Analysis and Interpretation Hemolysis_Assay->Data_Analysis Eryptosis_Assay->Data_Analysis Signaling_Analysis->Data_Analysis

Caption: Experimental workflow for in vitro this compound screening.

Considerations for Transitioning to In Vivo Studies

  • Animal Model Selection: The choice of animal model will depend on the therapeutic area of interest. For general toxicity and pharmacokinetic studies, rodents (mice or rats) are commonly used.

  • Route of Administration: The intended clinical application will influence the choice of administration route. Common routes for initial studies include intravenous (IV), intraperitoneal (IP), and oral (PO). The physicochemical properties of this compound will also be a determining factor.

  • Dosage Formulation: this compound will need to be formulated in a biocompatible vehicle suitable for the chosen administration route. Solubility and stability of the formulation are critical.

  • Dose Selection: Initial dose selection for in vivo studies is complex and often starts with a fraction of the in vitro effective concentration, taking into account potential toxicity. A maximum tolerated dose (MTD) study is typically one of the first in vivo experiments performed.

  • Pharmacokinetic and Toxicity Studies: Initial in vivo studies should aim to characterize the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and assess the acute and sub-acute toxicity of this compound. This involves blood sampling at various time points and histological analysis of major organs.[3]

References

Validation & Comparative

A comparative study of the antioxidant potential of various diarylheptanoids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for potent, naturally derived antioxidants is a continuous endeavor. Diarylheptanoids, a class of plant secondary metabolites, have emerged as promising candidates. This guide provides a comparative study of the antioxidant potential of various diarylheptanoids, supported by experimental data, detailed methodologies, and mechanistic insights.

Diarylheptanoids are characterized by two aromatic rings linked by a seven-carbon chain. Their structural diversity, arising from different substitution patterns on the aromatic rings and modifications on the heptane (B126788) chain, gives rise to a wide range of biological activities, with antioxidant capacity being one of the most prominent. This guide delves into the quantitative antioxidant data of several key diarylheptanoids, outlines the experimental protocols used to generate this data, and visualizes the underlying molecular mechanisms of their action.

Comparative Antioxidant Potential of Diarylheptanoids

The antioxidant activity of diarylheptanoids is primarily attributed to their ability to scavenge free radicals and chelate metal ions. The number and position of hydroxyl groups on the aromatic rings, particularly the presence of a catechol (3,4-dihydroxyphenyl) moiety, are crucial for their potent antioxidant effects.

Below is a summary of the free radical scavenging activity of selected diarylheptanoids, as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, a widely used method to evaluate antioxidant capacity. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.

DiarylheptanoidSource OrganismDPPH Radical Scavenging IC50 (µM)Reference
CurcuminCurcuma longa2.8[1]
DemethoxycurcuminCurcuma longa39.2[1]
BisdemethoxycurcuminCurcuma longa308.7[1]
7-(3,4-dihydroxyphenyl)-5-hydroxy-1-phenyl-(1E)-1-hepteneCurcuma comosaSimilar to Vitamin C[2]
Yakuchinone AAlpinia oxyphylla57[3]
Yakuchinone BAlpinia oxyphylla89[3]
HirsutanonolAlnus glutinosa4.10 x 10⁻² mg/mL[4]
OregoninAlnus glutinosa-[4]
3,5-diacetoxy-7-(3,4-dihydroxyphenyl)-1-(3,4-dihydroxyphenyl)heptaneZingiber officinale15.55% inhibition at 10 µg/mL; 76.01% inhibition at 50 µg/mL[5]

Note: Direct comparison of IC50 values between different studies should be done with caution due to potential variations in experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant.

  • Reagent Preparation: A stock solution of DPPH is prepared in methanol (B129727) or ethanol.

  • Reaction Mixture: The diarylheptanoid sample, dissolved in a suitable solvent, is mixed with the DPPH solution in a microplate or cuvette. A control containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates its reduction by the antioxidant.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against different concentrations of the diarylheptanoid.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

  • ABTS•+ Generation: The ABTS•+ radical is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.

  • Reaction Mixture: The diarylheptanoid sample is added to the ABTS•+ solution.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (around 734 nm) after a set incubation time. The reduction in absorbance indicates the scavenging of the ABTS•+ radical.

  • Calculation: The scavenging activity is calculated similarly to the DPPH assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals, which are one of the most common reactive oxygen species (ROS) in the body.

  • Reaction Mixture: The assay is typically conducted in a microplate format. The diarylheptanoid sample is mixed with a fluorescent probe (e.g., fluorescein) and a peroxyl radical generator (e.g., AAPH).

  • Fluorescence Monitoring: The fluorescence of the probe is monitored over time. In the absence of an antioxidant, the peroxyl radicals quench the fluorescence of the probe.

  • Data Analysis: The presence of an antioxidant protects the fluorescent probe from degradation, resulting in a slower decay of fluorescence. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

  • Trolox Equivalents: The ORAC value is often expressed as Trolox equivalents (TE), where Trolox is a water-soluble analog of vitamin E used as a standard.

Mechanistic Insights: The Nrf2 Signaling Pathway

A key mechanism by which diarylheptanoids, particularly curcumin, exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7][8][9][10] This pathway is a master regulator of the cellular antioxidant response.

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[6][8][9] Electrophilic compounds like curcumin, which possess an α,β-unsaturated carbonyl moiety, can react with specific cysteine residues (notably Cys151) on Keap1.[6][7] This interaction induces a conformational change in Keap1, leading to the dissociation of the Nrf2-Keap1 complex.

Once released, the stabilized Nrf2 translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes.[10][11][12] This binding initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), as well as enzymes involved in glutathione (B108866) synthesis and regeneration.[10][12] The upregulation of these genes enhances the cell's capacity to neutralize ROS and detoxify harmful electrophiles, thereby providing a robust antioxidant defense.

Figure 1: Activation of the Nrf2 signaling pathway by curcumin.

Experimental Workflow

The general workflow for assessing the antioxidant potential of diarylheptanoids involves several key stages, from sample preparation to data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Antioxidant Assays cluster_analysis Data Analysis Extraction Extraction of Diarylheptanoids from Plant Material Purification Isolation and Purification (e.g., Chromatography) Extraction->Purification Characterization Structural Characterization (e.g., NMR, MS) Purification->Characterization DPPH DPPH Assay Characterization->DPPH Test Compound ABTS ABTS Assay Characterization->ABTS Test Compound ORAC ORAC Assay Characterization->ORAC Test Compound IC50 IC50 Value Calculation DPPH->IC50 ABTS->IC50 ORAC->IC50 Comparison Comparative Analysis IC50->Comparison

Figure 2: General experimental workflow for antioxidant assessment.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Oxyphyllacinol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of bioanalytical data across different laboratories or methodologies is paramount. This guide provides an objective comparison of common analytical methods for the quantification of Oxyphyllacinol, a compound of interest for its potential therapeutic properties. The focus is on the cross-validation of these methods to ensure data integrity and comparability, a critical step in non-clinical and clinical studies.

Cross-validation is the process of demonstrating that two or more bioanalytical methods, or the same method used in different laboratories, can produce comparable data.[1] This is essential when data from different sources will be combined or compared to support regulatory submissions.[2]

This guide will compare two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Comparative Overview of Analytical Methods

The choice of analytical method depends on the specific requirements of the study, such as the required sensitivity, selectivity, and the nature of the biological matrix. Below is a summary of typical performance characteristics for HPLC-UV and LC-MS/MS methods for the quantification of a small molecule like this compound.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Validation Parameters for this compound Quantification

Validation ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.995> 0.998
Range 10 - 1000 ng/mL0.1 - 200 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (%RSD) < 15%< 15%
Limit of Quantification (LOQ) 10 ng/mL0.1 ng/mL
Selectivity ModerateHigh
Matrix Effect Low to ModerateCan be significant, requires careful management

Experimental Protocols

Detailed methodologies are crucial for the successful validation and cross-validation of analytical methods. Below are representative protocols for both HPLC-UV and LC-MS/MS.

HPLC-UV Method

This method is often suitable for the analysis of bulk drug substances and formulations where the concentration of this compound is relatively high.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Set at the maximum absorbance of this compound.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in a suitable solvent (e.g., methanol).

    • Filter the solution through a 0.45 µm filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in the dissolution solvent.

    • Perform serial dilutions to create calibration standards.

LC-MS/MS Method

LC-MS/MS is the preferred method for bioanalytical studies requiring high sensitivity and selectivity, such as in pharmacokinetic and metabolic studies.[3]

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 or similar reversed-phase column suitable for fast LC (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive or negative ESI, optimized for this compound.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific to this compound and an internal standard.

  • Sample Preparation (e.g., from plasma):

    • To 100 µL of plasma, add an internal standard.

    • Perform protein precipitation by adding acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant and reconstitute in the mobile phase.

  • Standard Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • Spike blank biological matrix with known concentrations of this compound to prepare calibration standards and quality control (QC) samples.

Cross-Validation of Analytical Methods

When transferring a method between laboratories or comparing two different methods, a cross-validation study is essential.[4][5] This typically involves analyzing the same set of QC samples and incurred study samples with both methods or in both laboratories.

Table 2: Acceptance Criteria for Cross-Validation

ParameterAcceptance Criteria
Mean Accuracy The mean concentration of QCs from the comparator method should be within ±20% of the nominal concentration.
Precision The %RSD of the QC replicates should not exceed 20%.
Concordance of Incurred Samples At least 67% of the incurred samples should have a percent difference within ±20% between the two methods.

Visualizing the Workflow

To better understand the process, the following diagrams illustrate the typical workflows for method validation and inter-laboratory cross-validation.

cluster_dev Method Development cluster_val Method Validation cluster_rep Reporting Dev Develop Analytical Method (HPLC or LC-MS/MS) Val_Params Define Validation Parameters (ICH Guidelines) Dev->Val_Params Linearity Linearity & Range Val_Params->Linearity Accuracy Accuracy Val_Params->Accuracy Precision Precision (Repeatability & Intermediate) Val_Params->Precision Selectivity Selectivity/Specificity Val_Params->Selectivity LOQ Limit of Quantification Val_Params->LOQ Stability Stability Val_Params->Stability Report Validation Report

Caption: Workflow for Analytical Method Development and Validation.

cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation Plan Define Cross-Validation Plan & Acceptance Criteria Samples Prepare & Distribute QC and Study Samples Plan->Samples LabA Laboratory A Analysis Samples->LabA LabB Laboratory B Analysis Samples->LabB Data Compile Data from Both Labs LabA->Data LabB->Data Stats Statistical Analysis (Bias, Precision, Concordance) Data->Stats Conclusion Assess Against Acceptance Criteria Stats->Conclusion

Caption: Inter-Laboratory Cross-Validation Workflow.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. The choice between them depends on the specific analytical needs. For routine analysis of samples with higher concentrations, a validated HPLC-UV method can be cost-effective and reliable. For applications demanding high sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the superior choice. A thorough cross-validation according to established guidelines is crucial to ensure the integrity and comparability of data, regardless of the method or laboratory used.

References

A Comparative Analysis of the Anti-inflammatory Mechanisms of Oxyphyllacinol and Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to injury and infection, but its dysregulation can lead to chronic diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, primarily acting through the inhibition of cyclooxygenase (COX) enzymes. Emerging natural compounds, such as Oxyphyllacinol, a diarylheptanoid found in Alpinia oxyphylla, are also demonstrating potent anti-inflammatory properties, suggesting alternative or complementary therapeutic avenues. This guide provides a detailed comparison of the anti-inflammatory mechanisms of this compound and known NSAIDs, supported by available experimental data.

Mechanism of Action: A Comparative Overview

The anti-inflammatory effects of both NSAIDs and this compound converge on key signaling pathways, albeit with distinct primary targets and modes of action.

NSAIDs: The COX-Inhibition Paradigm

The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[1][2][3]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins (B1171923) that regulate physiological processes such as maintaining the integrity of the stomach lining and platelet aggregation.[1][2]

  • COX-2 is an inducible enzyme, with its expression significantly increasing at sites of inflammation. It is the primary producer of prostaglandins that mediate pain and inflammation.[1][3]

By inhibiting COX enzymes, NSAIDs block the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation, pain, and fever.[1][2] Most traditional NSAIDs are non-selective, inhibiting both COX-1 and COX-2, which can lead to gastrointestinal side effects.[2] Newer NSAIDs, known as coxibs, selectively target COX-2 to minimize these adverse effects.[3]

Beyond COX inhibition, some NSAIDs have also been shown to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.[4]

This compound: A Multi-Targeted Approach

This compound, a major bioactive diarylheptanoid from Alpinia oxyphylla, appears to exert its anti-inflammatory effects through a multi-targeted mechanism that involves both COX inhibition and modulation of intracellular signaling cascades.

  • COX Inhibition : Extracts of Alpinia oxyphylla containing this compound have demonstrated inhibitory activity against both COX-1 and COX-2.[5] This suggests a mechanism partially overlapping with that of NSAIDs.

  • MAPK and NF-κB Pathways : Evidence suggests that diarylheptanoids, the class of compounds this compound belongs to, can modulate the Mitogen-Activated Protein Kinase (MAPK) and NF-κB signaling pathways.[6][7] Specifically, this compound has been shown to influence the p38 MAPK/CK1α signaling axis.[8] These pathways are crucial for the production of pro-inflammatory cytokines and mediators.

Quantitative Data Comparison

Direct comparative quantitative data for purified this compound and NSAIDs is limited. However, available data for Alpinia oxyphylla extracts and common NSAIDs provide a basis for preliminary comparison.

Compound/ExtractTargetIC50Reference
Alpinia oxyphylla Miquel extract COX-1299.87 µg/mL[5]
COX-2199.07 µg/mL[5]
Diclofenac COX-10.076 µM[9]
COX-20.026 µM[9]
Ibuprofen COX-112 µM[9]
COX-280 µM[9]
Celecoxib COX-182 µM[9]
COX-26.8 µM[9]

Note: The IC50 values for Alpinia oxyphylla extract are presented in µg/mL, while those for NSAIDs are in µM. A direct comparison of potency requires conversion and consideration of the purity of the compounds. The data for the extract suggests a degree of selectivity for COX-2 over COX-1.

Signaling Pathway Diagrams

To visualize the mechanistic differences, the following diagrams illustrate the key signaling pathways involved.

NSAID_Mechanism Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Metabolized by Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation Promotes NSAIDs NSAIDs NSAIDs->COX-1 / COX-2 Inhibits

Classical NSAID mechanism of action.

Oxyphyllacinol_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli p38 MAPK p38 MAPK Inflammatory Stimuli->p38 MAPK Activates IKK IKK Inflammatory Stimuli->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates COX-2 COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Synthesizes Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Metabolized by Inflammation Inflammation Prostaglandins->Inflammation Gene Transcription Gene Transcription NF-κB_n->Gene Transcription Induces Gene Transcription->COX-2 Expression This compound This compound This compound->p38 MAPK Modulates This compound->NF-κB Inhibits This compound->COX-2 Inhibits

Proposed multi-target mechanism of this compound.

Experimental Protocols

Standardized protocols are essential for the comparative evaluation of anti-inflammatory agents. Below are outlines for key in vitro and in vivo assays.

In Vitro Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

  • Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

  • Methodology:

    • Purified COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations.

    • Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

    • The production of prostaglandins (e.g., PGE2) is measured using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or radioimmunoassay.

    • The IC50 value is calculated from the dose-response curve.

2. Lipopolysaccharide (LPS)-Induced Inflammatory Response in Macrophages (e.g., RAW 264.7 cells)

  • Objective: To assess the effect of a test compound on the production of inflammatory mediators in cultured macrophages.

  • Experimental Workflow:

    LPS_Assay_Workflow Culture RAW 264.7 cells Culture RAW 264.7 cells Pre-treat with Test Compound Pre-treat with Test Compound Culture RAW 264.7 cells->Pre-treat with Test Compound Stimulate with LPS Stimulate with LPS Pre-treat with Test Compound->Stimulate with LPS Collect Supernatant & Lysates Collect Supernatant & Lysates Stimulate with LPS->Collect Supernatant & Lysates Analyze Inflammatory Markers Analyze Inflammatory Markers Collect Supernatant & Lysates->Analyze Inflammatory Markers

    Workflow for LPS-induced inflammation assay.
  • Methodology:

    • Cell Culture: RAW 264.7 murine macrophage cells are cultured in appropriate media.

    • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound or an NSAID) for a specified duration.

    • Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS).

    • Analysis:

      • Nitric Oxide (NO) Production: Measured in the cell culture supernatant using the Griess reagent.

      • Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6): Quantified in the supernatant using ELISA.

      • Protein Expression (e.g., COX-2, iNOS): Analyzed in cell lysates by Western blotting.

      • Gene Expression: mRNA levels of inflammatory genes are quantified using RT-qPCR.

In Vivo Assay

Carrageenan-Induced Paw Edema in Rodents

  • Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

  • Methodology:

    • Animal Grouping: Rodents are divided into control, positive control (e.g., Diclofenac), and test groups (receiving different doses of the test compound).

    • Compound Administration: The test compound or vehicle is administered orally or intraperitoneally.

    • Induction of Edema: A sub-plantar injection of carrageenan is administered to the hind paw to induce localized inflammation.

    • Measurement: Paw volume is measured at regular intervals using a plethysmometer.

    • Analysis: The percentage inhibition of edema in the treated groups is calculated relative to the control group.

Conclusion

NSAIDs primarily exert their anti-inflammatory effects through the well-established mechanism of COX inhibition. This compound, while also demonstrating COX inhibitory potential, appears to have a more complex, multi-targeted mechanism involving the modulation of key inflammatory signaling pathways like NF-κB and p38 MAPK. This broader mechanistic profile of this compound may offer therapeutic advantages, potentially leading to a more comprehensive anti-inflammatory response.

Further research is warranted to elucidate the precise molecular interactions of this compound and to obtain direct, quantitative comparisons of its efficacy and safety profile with those of established NSAIDs. Such studies will be crucial in determining the potential of this compound as a novel anti-inflammatory agent.

References

Unveiling the Therapeutic Promise of Alpinia oxyphylla Compounds in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for novel therapeutics from natural sources has led to a growing interest in the bioactive compounds isolated from the fruit of Alpinia oxyphylla. Among these, Oxyphyllacinol has emerged as a compound of interest, alongside other significant constituents such as Nootkatone and Tectochrysin. This guide provides a comparative overview of the preclinical data available for these compounds, with a focus on their potential therapeutic applications in inflammatory and neurodegenerative disorders. While direct preclinical efficacy studies on isolated this compound are limited, the extensive research on related compounds from the same plant offers valuable insights into its potential mechanisms and therapeutic avenues.

Comparative Analysis of Bioactive Compounds from Alpinia oxyphylla

The therapeutic potential of compounds derived from Alpinia oxyphylla has been evaluated in various preclinical models, demonstrating significant anti-inflammatory and neuroprotective activities. This section summarizes the key quantitative data from these studies, offering a comparative perspective on their efficacy.

Table 1: Comparative Efficacy of Alpinia oxyphylla Extract and Constituents in Preclinical Models of Inflammation

Compound/ExtractPreclinical ModelDosageKey Efficacy ParameterResultAlternative/Control
Alpinia oxyphylla Extract (AOE)Carrageenan-induced rat paw edema150-300 mg/kg (oral)Inhibition of paw edemaSignificant inhibitionControl
Alpinia oxyphylla Extract (AOE)Arachidonic acid-induced mouse ear edema150-300 mg/kg (oral)Reduction in ear thicknessSignificant reductionControl
Alpinia oxyphylla Extract (AOE)Acetic acid-induced mouse writhing150-300 mg/kg (oral)Reduction in abdominal constrictionsSignificant reductionControl
NootkatoneCarrageenan-induced paw edema in mice10 mg/kg (oral)Inhibition of paw edemaSignificant antiedematogenic effects[1][2]Control
NootkatoneCarrageenan-induced peritonitis in mice10 mg/kg (oral)Reduction in leukocyte recruitmentSignificant inhibition[2]Control

Table 2: Comparative Efficacy of Alpinia oxyphylla Constituents in Preclinical Models of Neurodegeneration

CompoundPreclinical ModelDosageKey Efficacy ParameterResultAlternative/Control
TectochrysinAβ₁₋₄₂-induced Alzheimer's disease mouse model140 µg/kgImprovement in spatial memorySignificant improvement[3]Aβ₁₋₄₂ Model
TectochrysinAβ₁₋₄₂-induced Alzheimer's disease mouse model140 µg/kgSOD and GSH-Px activity in hippocampus and cortexIncreased activity[3]Aβ₁₋₄₂ Model
Yakuchinone AExperimental Autoimmune Encephalomyelitis (EAE) mouse model50 mg/kg (i.p.)Reduction in EAE scoreSignificant reduction from Day 9 to Day 15[4]EAE Model Control
Protocatechuic Acid (PCA) & Chrysin (B1683763)6-hydroxydopamine-treated PC12 cells (in vitro model of Parkinson's disease)Not specifiedIncreased cell viabilitySynergistic neuroprotective effects[5]6-hydroxydopamine treatment
Oxyphylla ASenescence-accelerated mouse prone 8 (SAMP8) model of Alzheimer's diseaseNot specifiedAmelioration of cognitive deficits and motor functionsSignificant improvement[6]SAMP8 Control

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the protocols for key experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.

  • Animals: Male Wistar rats (180-220g) are used.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Treatment: The test compound (e.g., Alpinia oxyphylla extract) or vehicle (control) is administered orally 1 hour before carrageenan injection.

  • Measurement: Paw volume is measured using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

Aβ₁₋₄₂-Induced Alzheimer's Disease Mouse Model

This model is used to study the pathogenesis of Alzheimer's disease and evaluate potential therapeutics.

  • Animals: Male C57BL/6 mice (8-10 weeks old) are used.[3]

  • Induction of Disease: Amyloid-beta (Aβ)₁₋₄₂ peptide is administered to induce Alzheimer's-like pathology.[3]

  • Treatment: Tectochrysin (140 µg/kg) or vehicle is administered to the mice.[3]

  • Behavioral Testing: Spatial memory is assessed using tests like the Morris water maze.

  • Biochemical Analysis: After the behavioral tests, brain tissues (hippocampus and cortex) are collected to measure levels of antioxidant enzymes such as Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px).[3]

Visualizing the Pathways and Workflows

Understanding the complex biological interactions and experimental processes is facilitated by clear diagrams.

experimental_workflow_inflammation cluster_induction Inflammation Induction cluster_treatment Treatment Groups cluster_assessment Assessment Induce Paw Edema Induce Paw Edema Test Compound (e.g., this compound) Test Compound (e.g., this compound) Induce Paw Edema->Test Compound (e.g., this compound) Vehicle (Control) Vehicle (Control) Induce Paw Edema->Vehicle (Control) Measure Paw Volume Measure Paw Volume Test Compound (e.g., this compound)->Measure Paw Volume Vehicle (Control)->Measure Paw Volume Calculate Edema Inhibition Calculate Edema Inhibition Measure Paw Volume->Calculate Edema Inhibition

Experimental workflow for evaluating anti-inflammatory activity.

signaling_pathway_neuroprotection cluster_stress Cellular Stress cluster_compound Therapeutic Intervention cluster_pathways Signaling Pathways cluster_outcome Cellular Outcome Oxidative Stress Oxidative Stress p38 MAPK p38 MAPK Oxidative Stress->p38 MAPK Neuroinflammation Neuroinflammation NF-κB NF-κB Neuroinflammation->NF-κB This compound / Related Compounds This compound / Related Compounds This compound / Related Compounds->p38 MAPK inhibits This compound / Related Compounds->NF-κB inhibits Nrf2 Nrf2 This compound / Related Compounds->Nrf2 activates Neuronal Survival Neuronal Survival p38 MAPK->Neuronal Survival promotes apoptosis Reduced Inflammation Reduced Inflammation NF-κB->Reduced Inflammation promotes inflammation Nrf2->Neuronal Survival promotes antioxidant response

Potential signaling pathways modulated by Alpinia oxyphylla compounds.

Discussion and Future Directions

The preclinical data strongly suggest that bioactive compounds from Alpinia oxyphylla hold significant therapeutic potential, particularly in the realms of anti-inflammatory and neuroprotective applications. While the whole extract has shown promising results, studies on isolated constituents like Nootkatone and Tectochrysin provide more specific insights into their mechanisms of action.

A notable gap in the current research is the limited number of preclinical studies focused specifically on the therapeutic efficacy of isolated this compound. One study has pointed to its potential toxicity on red blood cells via the p38 MAPK/CK1α signaling axis, causing hemolysis and eryptosis.[7][8] This highlights the importance of further investigation to determine a therapeutic window and to understand its full pharmacological profile.

Future research should prioritize the following:

  • Efficacy Studies of Isolated this compound: Conducting comprehensive preclinical studies on purified this compound in various disease models is essential to validate its therapeutic potential.

  • Comparative Studies: Direct, head-to-head comparisons of this compound with other bioactive compounds from Alpinia oxyphylla and existing standard-of-care drugs would provide a clearer picture of its relative efficacy and potential advantages.

  • Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound will be crucial for its development as a therapeutic agent.

  • Safety and Toxicology: In-depth toxicological studies are necessary to establish a safe dosage range and to understand any potential adverse effects.

References

Reproducibility of Oxyphyllacinol's Biological Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxyphyllacinol, a diarylheptanoid found in the fruit of Alpinia oxyphylla, has garnered interest for its potential anticancer and anti-inflammatory properties. This guide provides a comparative analysis of the published findings on this compound's biological effects, with a focus on reproducibility and comparison with other relevant compounds. Due to a scarcity of direct and reproducible quantitative data for this compound, this guide also incorporates data from closely related compounds found in Alpinia oxyphylla, namely Yakuchinone A and Nootkatone, as well as established natural compounds with similar mechanisms of action, Curcumin and Resveratrol, to provide a broader context for its potential efficacy.

Anticancer Activity

Table 1: Comparative Anticancer Activity (IC50 values in µM)

CompoundHCT-116 (Colon)SW480 (Colon)A549 (Lung)MCF-7 (Breast)HepG2 (Liver)PC-3 (Prostate)
This compound Derivative (9) >100>100>100>100--
Yakuchinone A >100>100>100>100--
Nootkatone ------
Curcumin 10 - 25.6-15 - 5013.1 - 758.6 - 152.7 - 20
Resveratrol ---25 - 150--

Note: A lower IC50 value indicates greater potency. Data is compiled from multiple sources and may vary based on experimental conditions. The this compound derivative (9) is an O-glucosylated form of (3S)-oxyphyllacinol.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is suggested by studies on Alpinia oxyphylla extracts. Direct quantitative data on this compound's inhibition of key inflammatory mediators is limited. Therefore, we present data on the crude extract of Alpinia oxyphylla and the alternative compounds, Nootkatone, Curcumin, and Resveratrol.

Table 2: Comparative Anti-inflammatory Activity

Compound/ExtractTargetIC50 (µg/mL)Cell Line/Assay
Alpinia Oxyphylla Extract COX-1299.87In vitro enzyme assay
COX-2199.07In vitro enzyme assay
5-LOX170.29In vitro enzyme assay
Nootkatone NO Production-LPS-stimulated RAW264.7 cells
TNF-α, IL-1β-In vivo (Carrageenan-induced pleurisy)
Curcumin NO Production~5-10 µMLPS-stimulated RAW264.7 cells
TNF-α, IL-6-Various
Resveratrol NO Production~1-20 µMLPS-stimulated RAW264.7 cells
TNF-α, IL-6-Various

Note: The inhibitory concentration (IC50) for NO production by Curcumin and Resveratrol can vary significantly depending on the specific experimental conditions.

Signaling Pathways

This compound and related compounds are believed to exert their biological effects by modulating key cellular signaling pathways involved in cell survival, proliferation, and inflammation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its inhibition is a key strategy in cancer therapy. Extracts from Alpinia oxyphylla have been shown to activate this pathway in the context of nerve regeneration[1]. However, other studies suggest that components of these extracts may inhibit the PI3K/Akt pathway in cancer cells, a common mechanism for anticancer compounds[2][3].

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition Akt Akt PI3K->Akt Activation Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibition

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Studies on red blood cells suggest that this compound may induce eryptosis (a form of programmed cell death in red blood cells) through the p38 MAPK signaling axis[4]. Modulation of MAPK pathways is a common mechanism for many anticancer agents[5][6].

MAPK_Pathway This compound This compound p38_MAPK p38 MAPK This compound->p38_MAPK Activation Eryptosis Eryptosis p38_MAPK->Eryptosis

Caption: Proposed activation of the p38 MAPK pathway by this compound in red blood cells.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Many natural anti-inflammatory compounds exert their effects by inhibiting this pathway[7][8][9]. While direct evidence for this compound's effect on NF-κB is limited, the anti-inflammatory properties of Alpinia oxyphylla extracts suggest that its components may target this pathway.

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK This compound This compound This compound->IKK Potential Inhibition IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IKK->NFkB Activation IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Transcription

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

To ensure the reproducibility of the findings cited, detailed experimental protocols for key assays are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cells.

MTT_Workflow A Seed cancer cells in 96-well plate B Treat with varying concentrations of This compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan (B1609692) crystal formation D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate IC50 value G->H

Caption: Workflow for a typical MTT cell viability assay.

Detailed Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or the comparator compound for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This method is used to quantify the percentage of cells undergoing apoptosis.

Detailed Methodology:

  • Cell Treatment: Treat cells with the desired concentration of the test compound for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of proteins within a specific signaling pathway.

Detailed Methodology:

  • Protein Extraction: Treat cells with the compound of interest, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-p38, p38) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the amount of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants as an indicator of NO production.

Detailed Methodology:

  • Cell Seeding and Treatment: Plate RAW 264.7 macrophages and pre-treat with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent I (sulfanilamide solution) and 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) in a 96-well plate.

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Conclusion

The available evidence suggests that this compound holds promise as a bioactive compound with potential anticancer and anti-inflammatory effects. However, the lack of extensive and reproducible quantitative data directly on this compound in the public domain is a significant limitation for a conclusive assessment of its efficacy and reproducibility. The data on related compounds from Alpinia oxyphylla and established phytochemicals provide a useful, albeit indirect, comparative framework. Further rigorous studies with standardized protocols are necessary to establish a clear and reproducible profile of this compound's biological activities and to validate its potential as a therapeutic agent.

References

A Comparative Purity Analysis: Synthesized Oxyphyllacinol versus Natural Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a compound is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative benchmark of synthesized Oxyphyllacinol against its naturally occurring counterpart isolated from the fruits of Alpinia oxyphylla. The following sections detail the analytical methodologies, present a comparative data summary, and illustrate the experimental workflow and a relevant biological pathway.

This compound, a diarylheptanoid found in Alpinia oxyphylla, has garnered interest for its potential therapeutic properties, including anti-inflammatory effects.[1] As with many natural products, the demand for a consistent and high-purity supply has led to the development of synthetic routes to complement extraction from natural sources.[2][3] This comparison focuses on the analytical techniques used to assess the purity of this compound from both origins.

Comparative Purity Data

The purity of a chemical compound can be assessed using various analytical techniques, with chromatographic and spectroscopic methods being the most prevalent.[4][5] High-Performance Liquid Chromatography (HPLC) is widely used for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide structural confirmation and can also be adapted for quantitative analysis.[6][7][8]

Analytical MethodSynthesized this compound (Expected Purity)Natural this compound Isolate (Expected Purity)Key Observations
HPLC-UV > 98%> 95%Purity is determined by the peak area percentage of the main compound relative to impurities.[7]
qNMR (Quantitative NMR) > 98%> 95%Provides an absolute purity value by comparing the integral of the analyte's signal to that of a certified internal standard.[10]
LC-MS Consistent with high purityMay show trace co-eluting compounds from the plant matrixPrimarily used for identification and to confirm the absence of major impurities.[3][11]

Note: The expected purity values are based on typical outcomes for purified research-grade compounds and may vary based on the specific synthesis, extraction, and purification protocols employed.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of chemical purity. The following are standard protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of non-volatile compounds.

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.[8][12]

  • Mobile Phase: A gradient elution is typically employed to separate compounds with a range of polarities. A common mobile phase consists of water (A) and acetonitrile (B52724) or methanol (B129727) (B), both often containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[1]

  • Gradient Program: A linear gradient from a lower percentage of organic solvent (B) to a higher percentage over a set time allows for the elution of all components.

  • Detection: UV detection at a wavelength where this compound has significant absorbance.

  • Purity Calculation: The purity is generally calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[7]

Mass Spectrometry (MS) for Structural Confirmation

MS is used to determine the molecular weight and fragmentation pattern of a compound, confirming its identity.

  • Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS), typically with an electrospray ionization (ESI) source.[13]

  • Ionization Mode: ESI in positive ion mode is commonly used for diarylheptanoids.

  • Analysis: The mass spectrum will show the protonated molecule [M+H]+, providing the molecular weight. Tandem MS (MS/MS) can be used to fragment the molecule, yielding a characteristic pattern that confirms the structure.[14] This fragmentation pattern can be compared between the synthesized and natural samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Purity Analysis

NMR spectroscopy provides detailed information about the chemical structure and can be used for quantitative purity assessment (qNMR).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A precisely weighed amount of the this compound sample and a certified internal standard are dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • ¹H NMR Spectrum: The spectrum provides information on the number and environment of protons in the molecule. The chemical shifts and coupling constants of the synthesized material should match those of the natural isolate.[5]

  • Quantitative Analysis (qNMR): By comparing the integral of a well-resolved signal from this compound to the integral of a signal from the internal standard of known purity and concentration, the absolute purity of the this compound sample can be determined.[10]

Visualizing the Workflow and Biological Context

To better illustrate the processes and concepts discussed, the following diagrams are provided.

G cluster_synthesis Synthetic this compound cluster_natural Natural this compound cluster_analysis Purity Benchmarking Synthesis Chemical Synthesis Purification_S Purification (e.g., Recrystallization) Synthesis->Purification_S Synthesized_Sample Synthesized this compound Purification_S->Synthesized_Sample HPLC HPLC-UV Analysis Synthesized_Sample->HPLC MS LC-MS Analysis Synthesized_Sample->MS NMR NMR Spectroscopy (¹H, qNMR) Synthesized_Sample->NMR Source Alpinia oxyphylla Fruit Extraction Solvent Extraction Source->Extraction Purification_N Purification (e.g., Chromatography) Extraction->Purification_N Natural_Sample Natural this compound Isolate Purification_N->Natural_Sample Natural_Sample->HPLC Natural_Sample->MS Natural_Sample->NMR Comparison Data Comparison HPLC->Comparison MS->Comparison NMR->Comparison

Caption: Workflow for purity comparison of synthesized vs. natural this compound.

G cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway LPS Inflammatory Stimulus (LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) Nucleus->Genes activates transcription Oxy This compound Oxy->IKK inhibits

References

Safety Operating Guide

Safe Disposal of Oxyphyllacinol: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Oxyphyllacinol is a diarylheptanoid natural product isolated from the fruit of Alpinia oxyphylla.[1][2] It is utilized in research for its potential antioxidant, anti-inflammatory, and neuroprotective properties.[2][3] As with any active chemical compound, adherence to proper disposal protocols is critical to ensure personnel safety and environmental protection. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste in a laboratory setting.

Hazard Identification and Chemical Properties

Before handling, it is crucial to be aware of the compound's hazards. According to supplier Safety Data Sheets (SDS), this compound is classified with several GHS hazards.[4] While some suppliers may ship the compound as non-hazardous at ambient temperatures, a conservative approach requires treating it according to its documented potential risks.[2][4]

Table 1: GHS Hazard Classification for this compound

Hazard Class Code Statement Pictogram
Acute Toxicity, Oral (Category 4) H302 Harmful if swallowed GHS07[4]
Skin Irritation (Category 2) H315 Causes skin irritation GHS07[4]
Eye Irritation (Category 2) H319 Causes serious eye irritation GHS07[4]

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335 | May cause respiratory irritation | GHS07[4] |

Table 2: Physical and Chemical Properties of this compound

Property Value
CAS Number 87657-77-0[2][5]
Molecular Formula C20H26O3[2][5]
Molecular Weight 314.43 g/mol [2]
Appearance Solid powder[2]

| Storage | Long-term at -20°C, short-term at 0-4°C[2] |

Step-by-Step Disposal Protocol

This protocol outlines the procedure for disposing of waste containing this compound. All chemical waste must be managed through your institution's Environmental Health & Safety (EHS) department.[6] Never dispose of this compound down the drain or in the regular trash.[6][7]

Step 1: Don Personal Protective Equipment (PPE)

  • Wear standard laboratory PPE, including a lab coat, safety glasses, and nitrile gloves.[4]

Step 2: Segregate this compound Waste

  • Designate a specific, properly labeled hazardous waste container for all materials contaminated with this compound.

  • Do not mix incompatible waste streams.[6]

Step 3: Dispose of Solid Waste

  • Unused Compound: Scrape any residual powder from weigh boats or containers directly into the designated solid hazardous waste container.

  • Contaminated Materials: Place all contaminated items, such as gloves, weigh paper, and absorbent pads, into the same solid waste container.

Step 4: Dispose of Liquid Waste

  • Solutions: Collect all solutions containing this compound (e.g., in DMSO, saline, or cell culture media) in a compatible, sealed liquid hazardous waste container.[1]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the solvents used.

Step 5: Manage Contaminated Sharps

  • Dispose of any needles, syringes, or glass Pasteur pipettes contaminated with this compound in a designated, puncture-proof sharps container labeled for hazardous chemical waste.[8]

Step 6: Decontaminate and Dispose of Empty Containers

  • Empty stock bottles must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone) before disposal.[6]

  • Collect all rinsate as liquid hazardous waste.[6]

  • After rinsing, deface the original label, write "Empty" and "Triple-Rinsed" on the container, and dispose of it according to your institution's guidelines for clean glassware or plastic.[6]

Step 7: Store Waste Securely

  • Keep hazardous waste containers securely capped and stored in a designated, well-ventilated satellite accumulation area within the lab.[4]

  • Ensure secondary containment is used to prevent spills.

Step 8: Arrange for Final Disposal

  • When the waste container is full or ready for disposal, contact your institution's EHS office to schedule a waste pickup.[6]

start Start: Generate This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Stream ppe->segregate is_sharp Is Waste a Sharp? segregate->is_sharp is_liquid Is Waste Liquid? is_sharp->is_liquid No sharps_waste Place in Sharps Hazardous Waste Container is_sharp->sharps_waste Yes solid_waste Place in Solid Hazardous Waste Container is_liquid->solid_waste No liquid_waste Collect in Liquid Hazardous Waste Container is_liquid->liquid_waste Yes label_store Label and Store Waste Container Securely solid_waste->label_store liquid_waste->label_store sharps_waste->label_store contact_ehs Contact EHS for Pickup label_store->contact_ehs end End: Waste Disposed contact_ehs->end

Caption: this compound Waste Disposal Workflow.

Experimental Protocol Example: Neuroprotection Assay in PC12 Cells

This compound has been shown to increase cell viability in PC12 neuronal cells subjected to oxidative stress.[2] The following is a representative protocol for assessing its cytoprotective effects.

Objective: To determine the effect of this compound on the viability of hydrogen peroxide (H₂O₂)-treated PC12 cells using an MTT assay.

Methodology:

  • Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed PC12 cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM, dissolved in DMSO and diluted in media) for 2 hours. Include a vehicle control (DMSO) group.

  • Induce Oxidative Stress: Following pre-treatment, add H₂O₂ to a final concentration of 200 µM to all wells except the negative control group. Incubate for 24 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed 1. Seed PC12 Cells in 96-well Plate adhere 2. Incubate 24h for Adherence seed->adhere treat 3. Pre-treat with This compound (2h) adhere->treat stress 4. Add H₂O₂ to Induce Stress (24h) treat->stress mtt 5. Add MTT Reagent (4h Incubation) stress->mtt dissolve 6. Dissolve Formazan with DMSO mtt->dissolve read 7. Read Absorbance at 570 nm dissolve->read

Caption: Experimental Workflow for PC12 Cell Viability Assay.

Associated Signaling Pathway

Recent studies indicate that this compound can induce eryptosis (the suicidal death of red blood cells), a potential mechanism to consider in toxicological assessments.[9] This process has been linked to an increase in intracellular calcium (Ca²⁺) and the activation of the p38 MAPK signaling pathway, which in turn activates Casein Kinase 1 alpha (CK1α).[9]

Oxy This compound Ca ↑ Intracellular Ca²⁺ Oxy->Ca p38 p38 MAPK Activation Ca->p38 CK1a CK1α Activation p38->CK1a Eryp Eryptosis (RBC Death) CK1a->Eryp

Caption: this compound-Induced Eryptosis Signaling Pathway.

References

Essential Safety and Logistical Information for Handling Oxyphyllacinol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized compounds like Oxyphyllacinol is paramount. This document provides immediate, procedural guidance for the safe use, storage, and disposal of this compound, aligning with the highest standards of laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance with the following risk profile:

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Adherence to the following Personal Protective Equipment (PPE) guidelines is mandatory to mitigate these risks.

Table 1: Personal Protective Equipment (PPE) for Handling this compound
Protection TypeRecommended PPESpecifications and Best Practices
Hand Protection Nitrile or Neoprene GlovesDouble gloving is recommended, especially when handling the pure solid. Ensure gloves are regularly inspected for tears or punctures before and during use. Change gloves immediately if contaminated.
Eye and Face Protection Safety Goggles and Face ShieldSafety goggles must be worn at all times. A face shield should be used in addition to goggles when there is a risk of splashing or aerosol generation, such as during weighing or solution preparation.
Skin and Body Protection Laboratory CoatA fully fastened laboratory coat, preferably with elasticated cuffs, is required. Ensure it is made of a suitable material to prevent skin contact.
Respiratory Protection NIOSH-approved RespiratorA NIOSH-approved respirator (e.g., N95 or higher) is necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.

Safe Handling and Experimental Protocols

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment. The following protocols provide step-by-step guidance for common laboratory procedures involving this compound.

Weighing and Aliquoting the Solid Compound
  • Preparation : Before handling, ensure all necessary PPE is correctly worn. Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

  • Tare Method for Weighing :

    • Place a sealed, empty container on the analytical balance and press the "tare" button to zero the reading.

    • Move the tared container to the chemical fume hood.

    • Carefully add the this compound powder to the container inside the fume hood.

    • Securely close the container.

    • Return the sealed container to the balance to obtain the final weight.

  • Post-Weighing : After weighing, decontaminate the spatula and any other equipment used with a suitable solvent. Dispose of any contaminated weigh paper as hazardous waste.

Preparation of Solutions
  • Solvent Addition : All solution preparations should be conducted within a chemical fume hood.

  • Controlled Dissolution : When dissolving this compound, add the solvent slowly to the container with the pre-weighed compound to prevent splashing. If necessary, use a sealed container and agitate gently.

  • Labeling : Clearly label the container with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.

Operational and Disposal Plans

A comprehensive plan for the entire lifecycle of this compound in the laboratory, from receipt to disposal, is essential for maintaining a safe working environment.

Storage
  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Consult the Safety Data Sheet (SDS) for specific storage temperature recommendations.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate : Immediately evacuate the affected area and restrict access.

  • Ventilate : Ensure the area is well-ventilated, if safe to do so.

  • Containment : For small spills of the solid, carefully cover with a damp paper towel to avoid generating dust and then collect using appropriate tools. For liquid spills, use an inert absorbent material.

  • Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Waste Disposal : All contaminated materials must be placed in a sealed container and disposed of as hazardous waste.

Disposal Plan

All waste containing this compound, including unused compound, contaminated PPE, and cleaning materials, must be treated as hazardous waste.

  • Segregation : Collect all this compound waste in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Disposal Request : Follow your institution's guidelines for the disposal of chemical waste. Do not dispose of this compound down the drain or in regular trash.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows for safely handling this compound.

cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Designate Handling Area (Fume Hood) prep_ppe->prep_area weigh Weigh Solid (Tare Method) prep_area->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Equipment dissolve->decontaminate After Handling store Store Compound/Solution decontaminate->store collect_waste Collect Contaminated Materials store->collect_waste Generate Waste dispose Dispose as Hazardous Waste collect_waste->dispose spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill ppe->contain clean Decontaminate Area contain->clean dispose Dispose of Waste clean->dispose

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.